Product packaging for Isopentane(Cat. No.:CAS No. 102056-77-9)

Isopentane

Cat. No.: B10822259
CAS No.: 102056-77-9
M. Wt: 72.15 g/mol
InChI Key: QWTDNUCVQCZILF-UHFFFAOYSA-N
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Description

Historical Trajectory of Isopentane (B150273) Discovery and Early Studies

The history of this compound is intrinsically linked to the foundational studies of hydrocarbons and the concept of isomerism in the 19th century.

The journey to identify this compound began with the study of pentane (B18724) mixtures. In 1862, Charles Greville Williams first isolated the pentane mixture from the pyrolysis products of boghead coal. wikipedia.org Shortly after, in the years 1864-1865, chemists like Carl Schorlemmer began attempting to extract similar hydrocarbons from Pennsylvanian oil. wikipedia.orgwikipedia.org Schorlemmer noted that a small fraction of the liquid boiled below 30°C. However, the definitive separation of the pentane isomers and the formal discovery of this compound is credited to the American chemist Cyrus Warren around the same period. Warren successfully isolated the more volatile isomer and accurately measured its boiling point at 30°C, distinguishing it from its linear counterpart. wikipedia.org

The distinct physical properties of the pentane isomers, particularly their boiling points, were key to their characterization. The more branched the isomer, the lower its boiling point tends to be. wikipedia.org

Table 1: Physical Properties of Pentane Isomers

Property n-Pentane This compound (2-Methylbutane) Neopentane (B1206597) (2,2-Dimethylpropane)
Boiling Point 36.1 °C 27.7 °C 9.5 °C
Melting Point -129.7 °C -159.9 °C -16.6 °C

| RON (Octane Rating) | 61.7 | 93.7 | Not typically used as fuel component |

Data sourced from multiple references. wikipedia.orgwikipedia.orgresearchgate.net

The common name "this compound" was in use as early as 1875. wikipedia.org This traditional nomenclature was retained in the 1993 recommendations by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgbrainly.in However, according to the 2013 IUPAC recommendations, this name is no longer recommended for official use. The preferred and systematic IUPAC name for the compound is 2-methylbutane . wikipedia.orgbrainly.inquora.com This name precisely describes its molecular structure: a four-carbon butane chain with a single methyl group attached to the second carbon. quora.comyoutube.comyoutube.com

Contemporary Significance of this compound in Chemical Science and Engineering

This compound is a versatile compound with numerous applications stemming from its specific thermodynamic and chemical properties. It is a key component in various industrial sectors, valued for its volatility, solvent properties, and role as a chemical intermediate. elsapainternational.commaestrovirtuale.com

In chemical engineering , this compound is widely used as a blowing agent in the production of polymer foams, such as polystyrene and polyurethane. elsapainternational.comhaltermann-carless.comjunyuanpetroleumgroup.com It serves as an environmentally friendlier alternative to formerly used chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) that deplete the ozone layer. haltermann-carless.comtaylorandfrancis.com In the production of polyurethane foam, it is often used in blends with cyclopentane (B165970) to optimize the foam's cell structure and insulating properties. haltermann-carless.com Another significant application is in geothermal power generation, where it functions as a working fluid in a closed-loop system to drive turbines in Organic Rankine Cycles (ORC). wikipedia.orgwikipedia.orghaltermann-carless.com Its low boiling point makes it efficient for converting thermal energy into mechanical work. elsapainternational.com

In chemical science , this compound is a major component of natural gasoline and is used to increase the octane (B31449) rating of motor fuels. wikipedia.orgchemicalbook.com Its Research Octane Number (RON) of 93.7 is substantially higher than that of n-pentane (61.7), making the isomerization of n-pentane to this compound a valuable process in petroleum refining. wikipedia.orgchemicalbook.com It also serves as a solvent for nonpolar compounds and as a starting material for the synthesis of other chemicals. maestrovirtuale.comchemicalbook.com For instance, the catalytic dehydrogenation of this compound produces isoamylenes, which can be further processed to form isoprene (B109036), a key monomer for synthetic rubber. chemicalbook.com In laboratory settings, this compound is used with liquid nitrogen to rapidly freeze biological tissues for cryosectioning in histology. wikipedia.orgchemicalbook.com

Table 2: Summary of this compound Applications

Sector Application Function
Polymer Industry Blowing Agent Creates foam structure in polystyrene and polyurethane insulation. elsapainternational.comhaltermann-carless.com
Energy Geothermal Power Working fluid in Organic Rankine Cycle turbines. wikipedia.orghaltermann-carless.com
Petroleum Industry Fuel Additive High-octane component of gasoline. elsapainternational.comwikipedia.org
Chemical Synthesis Precursor Production of isoamylenes and isoprene. chemicalbook.com
Laboratory Cryofixation Freezing agent for biological tissues in histology. wikipedia.orgchemicalbook.com

| Consumer Products | Propellant / Solvent | Used in some aerosols and personal care products like shaving gels. haltermann-carless.comchemicalbook.com |

Scope and Interdisciplinary Nature of this compound Research

Research involving this compound spans multiple scientific and engineering disciplines, reflecting its industrial importance and its utility as a model compound for fundamental studies.

Chemical Engineering & Thermodynamics: Extensive research focuses on optimizing the production of this compound via the isomerization of n-pentane. taylorandfrancis.com Studies investigate catalysts, reaction kinetics, and process design for separation and purification. mdpi.com Its properties as a working fluid are central to research in thermodynamics and fluid dynamics, particularly for improving the efficiency of Organic Rankine Cycles in waste heat recovery and geothermal energy systems. researchgate.netresearchgate.net

Materials Science: In polymer science, research explores the role of this compound and its blends as blowing agents. Studies focus on how it influences the cellular structure, density, and insulating properties of foams, contributing to the development of advanced insulation materials. junyuanpetroleumgroup.com

Combustion Science: The autoignition properties of this compound are studied to understand and model combustion processes in internal combustion engines. dtic.mil Comparative studies of pentane isomers help elucidate the relationship between molecular structure and reactivity, which is crucial for developing more efficient and cleaner fuels. researchgate.netdtic.mil

Physical & Organic Chemistry: this compound serves as a model molecule for fundamental studies in physical chemistry, including intermolecular forces and adsorption phenomena in porous materials like metal-organic frameworks (MOFs). mdpi.com In organic chemistry, it is used in studies of reaction mechanisms, such as catalytic dehydrogenation. chemicalbook.com

This interdisciplinary interest underscores the compound's dual role as a valuable industrial commodity and a fundamental substance for advancing scientific knowledge in chemistry and engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12<br>C5H12<br>(CH3)2-CH-CH2-CH3 B10822259 Isopentane CAS No. 102056-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutane
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InChI

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
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InChI Key

QWTDNUCVQCZILF-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C
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Molecular Formula

C5H12, Array
Record name ISOPENTANE
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Related CAS

76701-33-2
Record name Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID8025468
Record name 2-Methylbutane
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Molecular Weight

72.15 g/mol
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Physical Description

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C
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Flash Point

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none
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Density

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6
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Vapor Density

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79
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Color/Form

Volatile liquid or gas, Colorless liquid

CAS No.

78-78-4, 68513-65-5
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Melting Point

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C
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Advanced Synthetic Methodologies and Catalytic Pathways of Isopentane

Catalytic Isomerization of n-Pentane to Isopentane (B150273)

Catalytic isomerization of n-pentane is a crucial process in petroleum refining to increase the octane (B31449) number of gasoline. This reaction is typically carried out in the presence of a catalyst, often a bifunctional catalyst possessing both metallic and acidic sites. tandfonline.comput.ac.irekb.eg The metallic function is responsible for the dehydrogenation/hydrogenation steps, while the acidic function catalyzes the skeletal isomerization of the hydrocarbon intermediates. put.ac.irekb.eg

Thermodynamic Analysis of Isomerization Processes

The isomerization of n-alkanes, including n-pentane to this compound, is a slightly exothermic reaction. tandfonline.comresearchgate.net From a thermodynamic perspective, lower reaction temperatures are generally more favorable for achieving higher equilibrium concentrations of the desired branched isomers, such as this compound. tandfonline.comresearchgate.net However, higher temperatures are often necessary to activate the relatively unreactive alkane molecules and achieve reasonable reaction rates. tandfonline.com

Thermodynamic data for the isomerization of pentane (B18724) to this compound, including standard molar enthalpy change, standard molar Gibbs free energy change, and standard equilibrium constants at various temperatures, can be calculated to understand the reaction's feasibility and equilibrium limitations under different conditions. researchgate.netsylzyhg.com

Influence of Reaction Parameters (Temperature, Pressure, H2/HC Ratio) on Isomerization

Reaction parameters such as temperature, pressure, and the hydrogen to hydrocarbon (H₂/HC) ratio significantly influence the conversion and selectivity of n-pentane isomerization. researchgate.netput.ac.ir

Temperature: While lower temperatures favor this compound formation thermodynamically, a balance must be struck to ensure sufficient reaction kinetics. Increasing temperature generally increases the conversion of n-pentane, but it can also promote undesirable side reactions like cracking, which reduces the selectivity to this compound. put.ac.irresearchgate.netcabidigitallibrary.orgsharif.edu The optimal temperature range for maximum this compound yield is often around 200-250 °C, depending on the catalyst used. put.ac.irput.ac.irsharif.edu

Pressure: Higher pressure generally favors higher conversion in n-paraffin isomerization processes, although the isomerization reaction itself is thermodynamically pressure-independent. researchgate.netcabidigitallibrary.orgkau.edu.sa Operating at elevated pressure, typically between 20-35 atm (approximately 2-3.5 MPa), helps to suppress side reactions like cracking and coke formation, which are accompanied by an increase in volume. tandfonline.comkau.edu.sa

H₂/HC Ratio: The molar ratio of hydrogen to hydrocarbon in the feed also plays a crucial role. Increasing the H₂/HC ratio generally increases the selectivity towards isomerization and helps to maintain catalyst stability by minimizing coke formation. put.ac.irput.ac.ircabidigitallibrary.orgkau.edu.saresearchgate.net However, an excessively high hydrogen partial pressure can sometimes lead to a decrease in n-pentane conversion. researchgate.net The optimal H₂/HC ratio varies depending on the catalyst and specific process conditions.

Development and Optimization of Isomerization Catalysts

The development of efficient and stable catalysts is central to the economic viability of n-pentane isomerization. Bifunctional catalysts, typically consisting of a noble metal (like platinum or palladium) supported on a solid acid (such as zeolites or sulfated zirconia), are widely used. put.ac.irekb.egntu.edu.twgoogle.com

Zeolites, particularly mordenite, Beta, and ZSM-5, are commonly used as acidic supports due to their strong acidity and tunable pore structures, which can influence product selectivity. put.ac.irekb.egntu.edu.tw Sulfated zirconia promoted with various transition metals like W, Pt, Ni, and Fe has also shown effectiveness for isomerization at lower temperatures. ntu.edu.twmpg.de

Research focuses on optimizing catalyst properties such as metal dispersion, acid strength and distribution, and textural properties (e.g., porosity) to enhance activity, selectivity, and stability. ekb.egresearchgate.netntu.edu.twkaimosi.com For instance, the Si/Al ratio in zeolites affects the density and strength of acid sites, influencing catalytic performance. ekb.egutm.myresearchgate.net The method of incorporating the metal onto the support (e.g., impregnation vs. ion exchange) can also impact metal dispersion and catalytic properties. ekb.egkaimosi.com

Novel catalyst systems, including those utilizing ionic liquids, are also being explored as potentially more environmentally friendly alternatives to traditional solid acid catalysts, particularly chlorinated alumina (B75360). google.comacs.org

Novel Approaches in Hydroisomerization and Catalytic Reforming

Beyond conventional n-pentane isomerization, novel approaches in hydroisomerization and catalytic reforming are being investigated. Hydroisomerization can also be applied to olefinic feeds, such as 1-pentene, to produce this compound in a single reactor using catalysts like Pt-MOR zeolite. tandfonline.comtandfonline.com This approach can be relevant in processes like Fischer-Tropsch synthesis, where the feed contains a significant amount of olefins. tandfonline.com

Catalytic reforming is primarily known for upgrading naphtha to high-octane gasoline components and producing aromatics. While catalytic reforming typically operates at higher temperatures and focuses on reactions like dehydrogenation, cyclization, and aromatization, lighter hydrocarbons like pentanes can also be involved. google.comiip.res.in Some research explores the conversion of n-pentane to cyclopentane (B165970) through catalytic processes, which can offer a higher octane product and reduce the Reid Vapor Pressure (RVP) of the pentane fraction. google.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of this compound aims to minimize the environmental impact of the process. kau.edu.sajunyuanpetroleumgroup.comresearchgate.net This involves designing chemical syntheses that reduce or eliminate the generation of hazardous substances and favor environmentally benign alternatives. msu.edumlsu.ac.in

Environmentally Conscious Chemical Processes

Environmentally conscious chemical processes in this compound production focus on several key areas aligned with the principles of green chemistry. msu.edumlsu.ac.innist.govosti.govmit.edu

Waste Prevention: Prioritizing methods that prevent waste generation is paramount. msu.edumlsu.ac.inmit.edu This includes designing processes with high atom economy, where a maximum proportion of the starting materials is incorporated into the final product. msu.edumlsu.ac.inmit.edu

Use of Safer Catalysts and Solvents: Research is directed towards developing and utilizing catalysts that are less toxic and more sustainable than traditional options, such as replacing chlorinated alumina catalysts with zeolites or ionic liquids. google.comacs.orgiip.res.in The use of safer solvents or solvent-free reaction conditions (e.g., mechanochemistry) is also explored to reduce the environmental footprint. mit.edunih.gov

Energy Efficiency: Designing processes that require less energy, ideally operating at or closer to ambient temperatures and pressures, contributes to a lower environmental impact. msu.edumlsu.ac.inmit.edu

Use of Renewable Feedstocks: While current industrial production primarily relies on petrochemical sources, exploring the possibility of utilizing renewable feedstocks for this compound synthesis or related processes aligns with green chemistry principles. msu.edumit.edu Although this compound production from bio-ethanol is mentioned in the context of isoprene (B109036) synthesis, direct synthesis of this compound from renewable sources is an area of growing interest in green chemistry. researchgate.net

Reduced Derivatives: Minimizing the use of temporary modifications or protecting groups in synthetic routes reduces the need for additional reagents and the generation of waste. mit.edu

Catalysis: The use of highly selective and efficient catalysts is a core principle of green chemistry as catalysts can facilitate reactions with lower energy input and minimize unwanted byproducts compared to stoichiometric reagents. msu.edumit.edu

Implementing these principles in this compound production processes leads to more sustainable and environmentally friendly chemical manufacturing.

Reduction of Environmental Footprint in Synthesis

Reducing the environmental footprint in the synthesis of this compound is guided by the principles of green chemistry, aiming to develop processes that are more sustainable and less harmful to the environment. This involves several key strategies within advanced synthetic methodologies and catalytic pathways.

One significant area of focus is the optimization of catalytic processes. Catalysis plays a crucial role in reducing waste by enabling more selective reactions and avoiding the use of stoichiometric reagents, which often generate large amounts of inorganic salts as byproducts sciencenet.cnwiley-vch.de. In the context of hydrocarbon synthesis and transformations involving this compound, the development and application of highly efficient and selective catalysts are paramount. For example, research into the dehydrogenation of this compound to produce isoprene, a derivative, has explored different catalytic systems and process designs to improve efficiency and reduce energy demand junyuanpetroleumgroup.comresearchgate.net. The use of specific catalysts, such as chromium-alumina catalysts prepared with microwave energy, has been investigated to enhance the yield of desired intermediates and reduce the energy intensity of the process researchgate.net.

Improving energy efficiency is another critical aspect of reducing the environmental footprint. Many industrial chemical processes, including those involving hydrocarbon synthesis, are energy-intensive researchgate.net. Advanced synthetic methodologies aim to lower reaction temperatures and pressures or integrate energy-saving techniques. The development of power-efficient processes, such as optimized two-stage dehydrogenation, exemplifies efforts to minimize energy consumption in reactions involving this compound researchgate.net.

The selection and use of solvents also significantly impact the environmental profile of a synthesis. Traditional processes often rely on large volumes of volatile organic solvents, contributing to emissions and waste rsc.orgtudelft.nlnih.gov. Advanced methodologies explore the use of alternative, more environmentally benign solvents or solvent-free reaction conditions where possible nih.gov. While specific data on solvent reduction in this compound synthesis was not detailed, the general trend in green chemistry is towards minimizing or replacing hazardous solvents rsc.org.

Furthermore, the concept of using renewable feedstocks is gaining traction as a way to reduce reliance on fossil fuels and lower the carbon footprint of chemical production google.comresearchgate.netmarketresearchintellect.com. While the primary industrial synthesis of this compound typically involves petroleum-based feedstocks, research into producing this compound derivatives from bio-based sources suggests a potential future direction for more sustainable production routes within the broader C5 hydrocarbon landscape google.comresearchgate.net.

Evaluating the environmental performance of synthetic routes is increasingly done using green metrics and life cycle assessments (LCA) wiley-vch.detudelft.nlresearchgate.netnih.gov. Metrics such as the E-factor (environmental factor) and mass intensity quantify the amount of waste generated per unit of product, providing a clear measure of process efficiency and environmental impact wiley-vch.detudelft.nl. Applying these metrics to this compound synthesis helps identify areas for improvement and track progress towards greener production methods.

Data Table

MetricDescriptionIdeal ValueRelevance to Environmental Footprint Reduction
E-factorMass of waste per mass of product0Lower values indicate less waste production.
Mass IntensityTotal mass used in a process divided by product mass1Lower values indicate higher resource efficiency.
Solvent IntensityTotal mass of solvents used per kg product-Lower values indicate reduced solvent usage.

Note: This table illustrates relevant green chemistry metrics discussed in the context of reducing environmental footprint in chemical synthesis, which are applicable to this compound synthesis.

Complex Reactivity, Transformation, and Mechanistic Elucidation

Pyrolysis and Thermal Decomposition of Isopentane (B150273)

Pyrolysis and thermal decomposition involve the breakdown of this compound molecules at high temperatures in the absence of oxygen. These processes yield smaller hydrocarbon fragments and are fundamental to understanding the behavior of this compound in high-temperature environments.

Experimental Studies in Jet-Stirred Reactors

Experimental studies on the pyrolysis of this compound have been conducted in jet-stirred reactors (JSRs) to investigate its decomposition behavior under controlled conditions. JSRs are well-suited for gas-phase kinetic studies over a wide range of conditions due to their ability to maintain homogeneous concentrations. osti.gov Experiments involving this compound pyrolysis in a JSR have been performed at atmospheric pressure across a temperature range from 700 to 1100 K. researchgate.net These studies measure the mole fractions of reactants and products, such as hydrogen, CO, CO₂, and various C₁-C₆ hydrocarbons, using techniques like gas chromatography. researchgate.net Such experimental data provide valuable insights into the species formed and their relative concentrations during this compound pyrolysis.

Kinetic Modeling and Validation of Pyrolysis Pathways

Kinetic modeling is employed to simulate the complex network of reactions occurring during this compound pyrolysis. These models consist of numerous elementary reactions and their associated rate constants. Several literature kinetic models, such as the Bugler model, NUIGMech1.1 model, and LLNL model, have been used to predict species profiles observed in JSR pyrolysis experiments. researchgate.net Based on the performance of these models and kinetic analysis, modifications are often made to improve their accuracy. researchgate.net For instance, modifications to the LLNL model have included supplementing beta-scission reactions and updating rate constants for specific reactions involving this compound and various radicals. researchgate.net Validation of these models involves comparing the predicted species mole fractions with experimental data obtained from JSR studies and ignition delay times from other experimental setups. researchgate.net

Pyrolysis processes typically involve radical chain propagation mechanisms, including initiation, H-abstraction, isomerization, beta-scission, and termination reactions. researchgate.net The high-temperature pyrolysis of larger hydrocarbons like this compound rapidly produces small radicals and species, whose interactions form the core of kinetic schemes. researchgate.net

Oxidation Kinetics and Mechanisms of this compound

Oxidation of this compound involves its reaction with oxygen, which is fundamental to its combustion behavior. The oxidation process is significantly more complex than pyrolysis, especially at lower temperatures, due to the involvement of oxygenated species and radical chain reactions.

Experimental and kinetic studies on the oxidation of this compound have also been conducted in jet-stirred reactors at various equivalence ratios and temperatures. researchgate.net These experiments measure the concentrations of a wide range of intermediates and products to elucidate the reaction pathways. researchgate.net

Low-Temperature Oxidation Processes and Autoignition

Low-temperature oxidation of hydrocarbons like this compound is characterized by complex reaction sequences that can lead to autoignition. This process often exhibits a negative temperature coefficient (NTC) region, where the ignition delay time increases with increasing temperature. osti.govmdpi.com

Autoignition of this compound typically involves a two-stage process. dtic.mil The first stage is driven by low-temperature chemistry, primarily involving alkylperoxy radical isomerization pathways. osti.govdtic.mil This stage can lead to a cool flame, characterized by a modest temperature increase and partial fuel consumption. dtic.mil The second stage, if it occurs, leads to a hot ignition and is controlled by the decomposition of key intermediates like hydrogen peroxide. dtic.mil

Studies using rapid compression machines (RCMs) have investigated the autoignition of pentane (B18724) isomers, including this compound, at temperatures between 640 K and 900 K. dtic.mil These experiments have shown that this compound is generally less reactive than n-pentane at temperatures below 900 K. osti.govresearchgate.net The extent of the NTC zone and the duration of the first-stage ignition can vary between isomers. osti.govdtic.mil

Alkylperoxy Radical Isomerization Pathways

Alkylperoxy radicals (RO₂) are key intermediates in the low-temperature oxidation of hydrocarbons. These radicals are formed by the addition of molecular oxygen to alkyl radicals (R•), which are produced by hydrogen abstraction from the fuel molecule. mdpi.com

A crucial step in the low-temperature oxidation chain is the isomerization of alkylperoxy radicals to hydroperoxy-substituted carbon-centered radicals (QOOH). mdpi.comrsc.orgosti.gov This isomerization occurs via intramolecular hydrogen migration. dtic.milresearchgate.net The formation of QOOH radicals is particularly important because they can undergo further reactions, including a second addition of oxygen, leading to the formation of hydroperoxyalkylperoxy radicals (O₂QOOH). mdpi.comacs.org The subsequent reactions of O₂QOOH radicals, such as the elimination of an OH radical and the formation of a ketohydroperoxide (KHP), are significant chain-branching steps that promote ignition. researchgate.netacs.org

For this compound, the main pathways for RO₂ radical reactions include isomerization to form QOOH radicals and concerted elimination reactions forming an olefin and a hydroperoxyl radical (HO₂). researchgate.net The competition between these pathways plays a vital role in low-temperature oxidation. researchgate.net The production of QOOH radicals can lead to chain branching by forming hydroxyl radicals (OH), which are highly reactive. researchgate.net Conversely, concerted elimination reactions producing less reactive HO₂ radicals can curtail the progression towards chain branching. researchgate.netacs.org

Table 1: Key Reactions in this compound Pyrolysis and Oxidation (Illustrative Examples based on Search Results)

ReactionTypeRelevance
iC₅H₁₂ → iC₃H₇ + C₂H₅Unimolecular DecompositionSensitive reaction in pyrolysis (900-1100 K) researchgate.net
iC₅H₁₂ + OH → cC₅H₁₁ + H₂OH-AbstractionInvolved in oxidation kinetics researchgate.net
iC₅H₁₂ + OH → bC₅H₁₁ + H₂OH-AbstractionInvolved in oxidation kinetics researchgate.net
RO₂ Isomerization → QOOHIntramolecular H-transferKey step in low-temperature oxidation rsc.orgosti.gov
QOOH + O₂ → O₂QOOHOxygen AdditionPrecursor to chain branching mdpi.comacs.org
O₂QOOH → KHP + OHDecompositionChain branching reaction researchgate.netacs.org
RO₂ → Alkene + HO₂Concerted EliminationCompetes with isomerization researchgate.netacs.org
HO₂ + HO₂ → H₂O₂ + O₂Radical-Radical ReactionImportant in low-temperature oxidation researchgate.net
H₂O₂ → OH + OHDecompositionChain branching source at higher temperatures dtic.mil

Table 2: Autoignition Characteristics of Pentane Isomers (Based on RCM Studies)

IsomerLowest Ignition Temperature (approx.)NTC Zone (approx. K)Relative Reactivity (< 900 K)First-Stage Ignition Duration (approx. ms)
n-Pentane650 K osti.gov730-820 K osti.govMost reactive osti.govresearchgate.net0.7 dtic.mil
This compound690 K osti.gov730-820 K osti.govLeast reactive osti.govresearchgate.net2.6 dtic.mil
Neopentane (B1206597)--Intermediate researchgate.net3 dtic.mil
Chain Branching and Propagation Mechanisms

For this compound, hydrogen atom abstraction by various radicals (such as OH, HO₂, H, and CH₃) initiates the oxidation process, leading to the formation of isopentyl radicals. researchgate.net There are four distinct isopentyl radicals that can be formed depending on the site of hydrogen abstraction: 2-methylbut-1-yl, 2-methylbut-2-yl, 3-methylbut-2-yl, and 3-methylbut-1-yl radicals. researchgate.net

The subsequent reactions of these isopentyl radicals with molecular oxygen (O₂) lead to the formation of alkylperoxy radicals (RO₂). acs.orgresearchgate.net The fate of these RO₂ radicals determines whether the reaction chain propagates or branches. acs.orgresearchgate.net

Role of Hydroperoxyl-Alkyl Radicals (QOOH)

A key pathway for RO₂ radicals at lower temperatures is isomerization via intramolecular hydrogen abstraction, leading to the formation of hydroperoxyl-alkyl radicals (QOOH). acs.orgresearchgate.netpnas.org This isomerization is a critical step towards chain branching. acs.orgresearchgate.net The propensity for QOOH formation depends on the structure of the RO₂ radical and the availability of labile hydrogen atoms that can be abstracted internally. researchgate.netosti.gov

For this compound, H-atom abstraction from the primary sites mainly leads to the formation of QOOH radicals. researchgate.net These QOOH radicals can then add to molecular oxygen, forming O₂QOOH radicals. acs.orgosti.govresearchgate.net The decomposition of O₂QOOH radicals, or subsequent reactions of species formed from them (such as ketohydroperoxides, KHP), can produce multiple highly reactive radicals, notably hydroxyl radicals (OH), which significantly contribute to chain branching and accelerate the oxidation process. acs.orgpnas.orgosti.gov

However, RO₂ radicals can also undergo concerted elimination reactions, forming an olefin and a hydroperoxyl radical (HO₂). researchgate.netresearchgate.net This pathway is considered chain propagating as it primarily produces less reactive HO₂ radicals and curtails the progression toward chain branching pathways that yield OH radicals. researchgate.netosti.govresearchgate.net The competition between isomerization to QOOH (leading to branching) and concerted elimination (leading to propagation) plays a crucial role in the low-temperature oxidation of this compound. researchgate.netresearchgate.net At higher temperatures, there is a shift towards chain propagating pathways as β-scission reactions of fuel radicals become more prominent. researchgate.net

High-Temperature Oxidation and Combustion Kinetics

At high temperatures, the oxidation and combustion of this compound are governed by different kinetic pathways compared to low temperatures. While low-temperature oxidation involves the formation and reactions of RO₂ and QOOH radicals, high-temperature combustion is dominated by unimolecular decomposition of fuel molecules and smaller radical reactions. researchgate.netstanford.edu

Detailed kinetic mechanisms have been developed to describe the oxidation and combustion of this compound across a wide range of temperatures and pressures. researchgate.net These models incorporate elementary reactions, including H-atom abstraction, radical decomposition (β-scission), and reactions of smaller species like H, O, OH, HO₂, and small hydrocarbons. researchgate.netstanford.eduroyalsocietypublishing.org

At temperatures above approximately 900 K, the importance of the chain branching reaction H + O₂ <=> O + OH increases, dominating reactivity at very high temperatures. researchgate.net Reactions of fuel radicals undergoing β-scission to form olefins and smaller alkyl radicals also become more significant at higher temperatures, contributing to chain propagation. researchgate.net

Combustion kinetics studies involving this compound often utilize experimental techniques such as shock tubes and rapid compression machines to measure ignition delay times over a range of temperatures, pressures, and equivalence ratios. researchgate.netdtic.mil These experimental data are then used to validate and refine detailed chemical kinetic models. researchgate.netdtic.mil

Multistage Oxidation Processes

This compound, like other branched alkanes, can exhibit multistage ignition behavior under certain conditions, particularly in the low to intermediate temperature range (around 600-900 K). researchgate.netdtic.mil This phenomenon, often observed in engines, involves distinct stages of heat release and pressure rise. dtic.mil

The first stage of ignition is typically attributed to the low-temperature oxidation chemistry involving the formation and reaction of RO₂ and QOOH radicals, leading to chain branching. osti.govdtic.mil This stage is effectively quenched as the temperature increases, making the addition reactions of O₂ to alkyl and hydroperoxyalkyl radicals less favorable compared to reverse dissociation reactions. osti.govdtic.mil

The second stage of ignition, or hot ignition, occurs at higher temperatures and is controlled by the decomposition of stable intermediate species formed during the first stage, such as hydrogen peroxide (H₂O₂). dtic.mil The decomposition of H₂O₂ yields two highly reactive OH radicals, leading to a rapid increase in radical concentration and a thermal runaway. dtic.mil

Detailed kinetic mechanisms are necessary to accurately model and understand these multistage oxidation processes, capturing the transition between low-temperature and high-temperature chemistry. researchgate.net

This compound in Radical Reactions and Atmospheric Oxidation Chemistry

This compound is a volatile organic compound (VOC) that plays a role in atmospheric chemistry, primarily through its reaction with atmospheric radicals. chemicalbook.comjunyuanpetroleumgroup.com The dominant removal mechanism for this compound in the troposphere during the daytime is the reaction with hydroxyl radicals (OH). chemicalbook.comjunyuanpetroleumgroup.comcopernicus.org

Hydroxyl Radical Reaction Rates and Atmospheric Lifetime

The reaction of this compound with OH radicals is a primary process initiating its degradation in the atmosphere. This reaction proceeds via hydrogen atom abstraction from this compound by the OH radical, forming water and an isopentyl radical. chemicalbook.comjunyuanpetroleumgroup.com

The rate constant for the reaction of this compound with OH radicals has been measured by various research groups using techniques such as the relative-rate method. chemicalbook.comjunyuanpetroleumgroup.comacs.org Reported rate constants at 300 K are in the range of 3.78 x 10⁻¹² to 5.0 x 10⁻¹¹ cm³/molecule·sec. chemicalbook.comjunyuanpetroleumgroup.com

The atmospheric lifetime of this compound with respect to degradation by OH radicals can be estimated using the rate constant and the typical atmospheric concentration of OH radicals. copernicus.org Based on a photooxidation rate constant of 3.90 x 10⁻¹² cm³/molecule·sec with OH radicals in summer daylight, the atmospheric lifetime of this compound is estimated to be around 36 hours. chemicalbook.comjunyuanpetroleumgroup.com This indicates that this compound is relatively short-lived in the atmosphere due to its reactivity with OH radicals. copernicus.org

Here is a table summarizing some reported rate constants for the reaction of this compound with OH radicals:

Temperature (K)Rate Constant (cm³/molecule·sec)Source
3003.78 x 10⁻¹²Darnall et al. (1978) chemicalbook.comjunyuanpetroleumgroup.com
Summer daylight3.90 x 10⁻¹²Altshuller (1991) chemicalbook.comjunyuanpetroleumgroup.com
Not specified5.0 x 10⁻¹¹Cox et al. (1980) chemicalbook.comjunyuanpetroleumgroup.com

Unimolecular Transformations and RO₂ Branching

Following the reaction with OH radicals, the resulting isopentyl radicals rapidly react with atmospheric O₂ to form isopentyl peroxy radicals (RO₂). acs.orgnih.gov The fate of these RO₂ radicals in the atmosphere is crucial for determining the subsequent products and the formation of secondary pollutants like ozone and secondary organic aerosol (SOA). nih.govreading.ac.uk

Under atmospheric conditions, RO₂ radicals can undergo various reactions, including bimolecular reactions with nitric oxide (NO), hydroperoxyl radicals (HO₂), and other RO₂ radicals, as well as unimolecular isomerization reactions. acs.orgcopernicus.org The competition between these pathways influences the branching ratios of RO₂ reactions. acs.orgreading.ac.uk

Unimolecular transformations of this compound-derived RO₂ radicals, particularly intramolecular hydrogen shifts leading to the formation of QOOH radicals, are important in atmospheric oxidation. acs.orgpnas.orgcopernicus.org While traditionally considered slow at ambient temperatures compared to bimolecular reactions, these isomerization pathways can compete with or even dominate bimolecular reactions depending on the structure of the RO₂ radical and atmospheric conditions (e.g., low NO concentrations). acs.orgcopernicus.org

The unimolecular decomposition of RO₂ radicals can also occur, leading to the elimination of HO₂ and formation of an alkene. acs.orgacs.org This pathway competes with isomerization and bimolecular reactions.

Theoretical and Experimental Studies of Reaction Pathways

Theoretical calculations and experimental studies provide complementary insights into the reaction pathways of this compound. Theoretical methods, such as ab initio calculations and Transition State Theory (TST), are valuable tools for predicting reaction pathways and estimating rate parameters, especially for conditions difficult to probe experimentally. rsc.orgacs.org Experimental techniques, including jet-stirred reactors (JSRs), rapid compression machines (RCMs), and gas chromatography (GC), offer empirical data on species formation and consumption under controlled conditions. researchgate.netdtic.milacs.org

Research has focused on various reactions involving this compound, including hydrogen abstraction, pyrolysis, and oxidation. Theoretical studies have investigated the hydrogen abstraction potential energy surfaces of this compound molecules and positive ions by hydrogen radicals using high-level computational methods like DLPNO-CCSD(T) with various basis sets. rsc.orgrsc.orgresearchgate.netrsc.org These studies analyze molecular orbitals and potential energy surfaces to understand reaction mechanisms and predict structure selectivity. rsc.orgrsc.orgresearchgate.netrsc.org Rate constants for these abstraction reactions have been calculated over a wide temperature range (300–2000 K) using TST and Canonical Variational Transition State Theory (CVT), with quantum mechanical tunneling effects considered using methods like Small-Curvature Tunneling (SCT) and Eckart. acs.orgrsc.orgresearchgate.net Comparisons between theoretical calculations and experimental data for hydrogen abstraction reactions of this compound with radicals like H and CH₃ show good agreement. researchgate.netacs.org

Experimental studies on this compound pyrolysis and oxidation have been conducted in jet-stirred reactors across temperature ranges of 700 to 1100 K and various equivalence ratios. researchgate.net These experiments involve measuring mole fractions of reactants, products (including C₁-C₆ hydrocarbons, CO, CO₂, hydrogen, and methanol), and intermediates using techniques like gas chromatography. researchgate.net Kinetic models, such as the LLNL model, are often used to simulate experimental results, and modifications are made to improve predictions of species mole fractions and ignition delay times. researchgate.net For instance, modifications might include supplementing beta-scission reactions and updating rate constants for specific reactions like the abstraction of hydrogen from this compound by hydroxyl radicals. researchgate.net

Studies have shown that fuel consumption during this compound pyrolysis is sensitive to unimolecular decomposition reactions, such as the breakdown of this compound into isopropyl and ethyl radicals, particularly at higher temperatures (900–1100 K). researchgate.net In low-temperature oxidation, the reactivity is sensitive to the interconversion of hydroperoxyl and hydrogen peroxide radicals, while the competition between hydroxyl and hydroperoxyl radical formation is more significant at increased temperatures. researchgate.net

The isomerization of pentane to this compound is another important reaction studied both thermodynamically and experimentally. researchgate.net This exothermic reaction is favored at lower temperatures, which also helps suppress cracking reactions. researchgate.net Experimental studies in fixed-bed reactors using catalysts like Pt/HM have shown that factors like temperature, pressure, and the molar ratio of hydrogen to hydrocarbon significantly affect the isomerization rate, conversion, and selectivity. researchgate.netkau.edu.sa The addition of this compound to the feedstock in the alkylation of amylenes by isobutane (B21531) has been shown to suppress the formation of synthetic this compound via a hydrogen transfer reaction mechanism. google.com

Detailed research findings often include potential energy surfaces, transition state geometries, vibrational frequencies, and calculated rate constants, which are compared with experimental measurements to validate theoretical models. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net The enthalpies of formation for initial hydrogen abstraction radical products of this compound have also been determined through methods like isodesmic reaction analysis. researchgate.net

Below is a table summarizing some key findings from theoretical and experimental studies on this compound reactions:

Reaction TypeConditionsKey FindingsMethodologiesSource
Hydrogen Abstraction300–2000 KPotential energy surfaces and rate constants determined for abstraction by H atoms from this compound molecules and ions; structure selectivity discussed. rsc.orgrsc.orgresearchgate.netrsc.orgTheoretical (DLPNO-CCSD(T), B3LYP-D3, M06-2x-D3, TST, CVT, SCT, Eckart) rsc.orgrsc.orgresearchgate.netrsc.org
Hydrogen Abstraction300–1500 KRate coefficients for abstraction by H and CH₃ radicals determined and compared with experimental data. researchgate.netTheoretical (TST, CVT, CBS-QB3, G3B3, SCT, Eckart) researchgate.net
Pyrolysis & Oxidation700–1100 K, various equivalence ratios, 1 atmMole fractions of various species measured; kinetic models validated and modified; sensitivity to unimolecular decomposition and radical interconversion identified. researchgate.netExperimental (Jet-stirred reactor, GC), Kinetic Modeling researchgate.net
IsomerizationVarious temperatures, pressures, H₂/HC ratiosIsomerization of pentane to this compound is exothermic; effects of temperature, pressure, and H₂/HC ratio on conversion and selectivity studied experimentally. researchgate.netkau.edu.saExperimental (Fixed-bed reactor), Thermodynamic Analysis researchgate.netkau.edu.sa
Alkylation Side ReactionAlkylation of amylenes by isobutaneFormation of synthetic this compound via hydrogen transfer reaction; suppressed by adding this compound to feedstock. google.comExperimental, Mechanistic Postulation google.com

Advanced Applications and Engineering Research of Isopentane

Isopentane (B150273) as a Blowing Agent in Advanced Polymer Foaming Technologies

This compound plays a crucial role as a physical blowing agent in the production of various polymer foams, including polyurethane (PU), expanded polystyrene (EPS), and extruded polystyrene (XPS) insulation materials. trecora.comarchivemarketresearch.comgasesgrit.comarpadis.com Its low boiling point allows it to vaporize during the foaming process, creating a cellular structure within the polymer matrix. trecora.com This application is driven by the increasing demand for lightweight and energy-efficient materials in sectors like construction, packaging, and refrigeration. imarcgroup.comarchivemarketresearch.com The market for this compound as a blowing agent is experiencing robust growth, partly due to stringent regulations on ozone-depleting substances, which have led manufacturers to adopt more environmentally friendly alternatives like this compound. trecora.comarchivemarketresearch.com

Role in Polyurethane and Polystyrene Foam Production

In polyurethane foam production, this compound is used to help the substance "foam up" and achieve its thermal resistance value. lindenindustries.com It can be used alone or blended with other pentane (B18724) isomers like n-pentane and cyclopentane (B165970), depending on the desired foam properties. arpadis.comlindenindustries.com For instance, mixtures of this compound and cyclopentane are commonly used in the construction industry for residential and office building insulation, resulting in stronger, longer-lasting, and more insulating polyurethane foam. lindenindustries.com this compound is also utilized as a blowing agent in the production of polystyrene foams, including EPS and XPS. gasesgrit.comatomscientific.com

Mechanism of Cell Structure Formation and Insulation Efficiency

The vaporization of this compound during the foaming process is fundamental to the creation of the cellular structure in polymer foams. trecora.com The low boiling point of this compound facilitates this vaporization. trecora.com The resulting cellular structure is key to the foam's properties, including its lightweight nature and strength. trecora.com In closed-cell foams, the gas trapped within the cells significantly contributes to the material's thermal insulation properties. ornl.govmdpi.com While this compound and n-pentane have a lower insulating effect compared to cyclopentane, they contribute to the formation of firmer and finer cells, which can be advantageous for certain applications like residential insulation. lindenindustries.com The thermal conductivity of the gas within the cells is a critical factor in insulation performance, with lower thermal conductivity leading to better insulation. ornl.govmdpi.com Research has shown that rigid polyurethane foams foamed with this compound and mixtures of this compound and cyclopentane exhibit low thermal conductivity after aging. researchgate.netvot.plicm.edu.pl The presence of the blowing agent gas within the cells after foaming also enhances the insulating properties by not conducting heat effectively. trecora.com

The mechanism of cell growth in the polymer matrix involves the interplay between the physical and chemical forces within the polymer chains and the gas pressure generated by the blowing agent. researchgate.net

Innovations in Foam Formulations

Innovations in foam formulations often involve developing improved insulation materials using higher-quality this compound. archivemarketresearch.com Blending this compound with other blowing agents like cyclopentane is a common practice to optimize specific properties, such as achieving a balance between mechanical strength and thermal resistance. arpadis.comclimalife.com For example, blends of cyclopentane and this compound are used to produce rigid polyurethane foams with improved dimensional stability and aged thermal insulation properties compared to foams blown solely with cyclopentane. google.com Research also explores the use of co-blowing agents that are soluble in the polymer network, which can help retain this compound in the gaseous phase at lower temperatures, thus contributing to better insulation (R-Value) at these temperatures. osti.gov The development of advanced foam formulations is a continuous process driven by the need for enhanced performance and sustainability. archivemarketresearch.com

This compound in Fuel Science and Combustion Performance Research

This compound is also a relevant compound in fuel science and the subject of combustion performance research. It is a component of gasoline and is recognized for its properties that can influence engine performance and emissions. chemicalbook.comimarcgroup.com

Octane (B31449) Rating Enhancement and Engine Performance Studies

This compound is a major component of natural gasoline and has a substantially higher octane rating (RON 93.7) compared to n-pentane (RON 61.7). chemicalbook.com The octane number of a fuel is a measure of its resistance to auto-ignition and engine knock, a critical parameter for spark-ignition engines. ub.eduornl.gov Research indicates that increasing the octane level can lead to improved engine efficiency and reduced CO₂ emissions, particularly in engines with high compression ratios. ub.eduornl.gov Studies have explored the use of this compound as a component in gasoline blends to enhance octane rating and improve engine performance. imarcgroup.com Replacing some or all of the isooctane (B107328) in surrogate fuel blends with this compound has been advocated to address volatility challenges and create simpler surrogates that can reproduce the distillation curve of real fuels. researchgate.net Research using dual-fuel spark ignition engines with gasoline surrogates has shown that the presence of this compound can be a factor influencing emission levels. researchgate.net

Combustion Efficiency and Emission Reduction Research

Research into the combustion of hydrocarbons like this compound is crucial for understanding and improving combustion efficiency and reducing emissions. Studies have investigated the combustion characteristics of this compound, including its autoignition properties. researchgate.netresearchgate.net Experiments in controlled environments, such as shock tubes and rapid compression machines, are conducted to evaluate and improve chemical kinetic models for this compound combustion. researchgate.net These models are useful for predicting and analyzing combustion performance. researchgate.net Research using ram-jet type combustors has examined the combustion efficiency of this compound under various inlet conditions, showing that combustion efficiency can be relatively insensitive to fuel-air ratio over certain ranges. nasa.gov Efforts to improve combustion efficiency often involve optimizing the mixing process between the flame and the fuel-air mixture. nasa.gov While some studies focus on the combustion mechanisms of this compound and its isomers to understand their behavior as environmentally friendly working fluids, others investigate the impact of this compound as a fuel component on emissions like nitrogen oxides and total hydrocarbons in engine studies. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6556 junyuanpetroleumgroup.comnih.govfishersci.co.ukfishersci.ie

Data Table: Properties of Pentane Isomers as Blowing Agents

Propertyn-PentaneThis compoundCyclopentane
Boiling Point (°C)36.1 trecora.com27.8 - 28.2 wikipedia.org49.3 junyuanpetroleumgroup.com
Thermal Conductivity (20°C, mW/mK)-13 gasesgrit.com-
Insulating Effect (Relative)Lower than Cyclopentane lindenindustries.comLower than Cyclopentane lindenindustries.comHigh lindenindustries.com
Cell Structure ContributionFirmer and finer cells (with this compound) lindenindustries.comFirmer and finer cells (with n-Pentane) lindenindustries.com-

Kinetic Modeling of this compound Combustion in Engines

Understanding the combustion characteristics of fuels is crucial for designing efficient and clean-burning engines. Kinetic modeling plays a significant role in simulating the complex chemical reactions that occur during combustion. This compound, as a component of gasoline and potential alternative fuel blends, has been the subject of kinetic modeling studies to understand its autoignition behavior and its influence on engine phenomena like knock.

Research utilizing rapid compression machines (RCMs) and shock tubes has been conducted to experimentally determine the ignition delay times of this compound under various conditions relevant to engines. dtic.milresearchgate.netresearchgate.net These experimental data are then used to validate and refine detailed chemical kinetic models. dtic.milresearchgate.netresearchgate.net Studies have shown that kinetic models can generally predict the experimental ignition delay times for this compound across a range of temperatures, pressures, and mixture compositions. researchgate.netresearchgate.net However, some discrepancies have been observed, particularly in the negative temperature coefficient (NTC) region, where this compound predictions were sometimes longer than experimental values. researchgate.net

Detailed analyses, including reaction path and sensitivity analyses, are employed to understand the dominant chemical pathways controlling this compound oxidation. researchgate.net These studies highlight the importance of low-temperature oxidation mechanisms involving alkylperoxy radical isomerization in the autoignition process, which is relevant to engine knock in spark-ignition engines and ignition in diesel and homogeneous charge compression ignition (HCCI) engines. dtic.milosti.gov

This compound is also being investigated as a component in surrogate fuels designed to mimic the combustion properties of commercial gasoline for modeling and engine testing purposes. researchgate.netsciltp.com Replacing some or all of the isooctane in traditional surrogate fuels with this compound can help match physical properties like volatility and distillation curves, in addition to octane numbers (RON and MON). researchgate.net Engine tests have demonstrated that these simple surrogates containing this compound can closely match the knock-limited combustion phasing of reference gasolines. researchgate.net

Research findings related to this compound combustion modeling include:

Experimental determination of ignition delay times using RCMs and shock tubes. dtic.milresearchgate.netresearchgate.net

Validation and refinement of detailed chemical kinetic models based on experimental data. researchgate.netresearchgate.net

Identification of key reaction pathways, such as alkylperoxy radical isomerization, influencing autoignition. dtic.milresearchgate.net

Evaluation of this compound as a component in gasoline surrogate fuels for improved physical property matching. researchgate.net

This compound in Cryogenic Systems and Refrigeration Cycle Optimization

This compound plays a significant role in cryogenic systems and in the optimization of refrigeration cycles, particularly those operating at low temperatures. Its physical properties, including its low melting point and suitability as a component in mixed refrigerants, make it valuable in these applications. chemicalbook.comresearchgate.netresearchgate.net

Cryogenic Hydraulic Liquids and Pressure Transmitting Media

Mixtures containing this compound have been investigated for their potential as cryogenic hydraulic liquids and pressure transmitting media in low-temperature research. researchgate.netnih.govaip.orgaip.org Studies on mixtures of this compound and n-pentane have shown they can remain liquid at very low temperatures and high pressures, making them suitable for use in devices like diamond anvil cells for high-pressure experiments at cryogenic conditions. researchgate.netnih.govaip.orgaip.org

Research has evaluated the hydrostatic properties of various pressure-transmitting media at cryogenic temperatures by measuring the broadening of the ruby fluorescence line under pressure. nih.govaip.orgaip.org While nonhydrostatic effects can develop in all media at low temperatures, mixtures like a 1:1 volume mixture of n-pentane and this compound have been widely used in high-pressure studies for a long period. aip.orgaip.org Their hydrostatic limit at room temperature has been determined, although nonhydrostaticity increases at cryogenic temperatures and higher pressures. aip.orgaip.org

Key findings regarding this compound in cryogenic hydraulic and pressure media include:

Mixtures of this compound and n-pentane can serve as cryogenic hydraulic liquids and pressure transmitting media. researchgate.netnih.govaip.orgaip.org

These mixtures remain liquid at low temperatures and high pressures. researchgate.netnih.govaip.orgaip.org

Their hydrostatic properties at cryogenic temperatures have been evaluated in high-pressure experiments. nih.govaip.orgaip.org

Role in Natural Gas and Hydrogen Liquefaction

This compound is utilized as a component in mixed refrigerants (MRs) employed in natural gas (LNG) and hydrogen liquefaction processes. researchgate.netairproducts.co.ukagti.come3s-conferences.orggoogle.com The inclusion of higher boiling point components like this compound in these mixtures can improve the efficiency of the liquefaction cycles. researchgate.net

Mixed refrigerant processes are commonly used in baseload LNG liquefaction facilities due to their high efficiency and operational flexibility. airproducts.co.uk These refrigerant streams typically contain a mixture of hydrocarbons, which can include this compound, with the composition optimized for the specific cycle configuration and operating conditions. airproducts.co.uk this compound's higher boiling point makes it particularly useful in the pre-cooling stages of liquefaction processes, helping to cool the natural gas or hydrogen feed from ambient temperature to intermediate cryogenic temperatures. researchgate.nete3s-conferences.orggoogle.com

Research in this area focuses on optimizing the composition of mixed refrigerants to maximize cooling duty while minimizing the risk of solid formation (freeze-out) of heavier components like this compound at cryogenic temperatures. researchgate.net Experimental measurements of freezing and melting temperatures of this compound and its mixtures with other refrigerants are crucial for developing accurate thermodynamic models to predict solid formation conditions. researchgate.net

Data related to this compound in liquefaction processes:

ApplicationRole in Refrigerant MixtureBenefit
Natural Gas Liquefaction (LNG)Component in mixed refrigerants (e.g., with N₂, CH₄, C₂H₄, C₃H₈, butanes) airproducts.co.ukagti.comImproves cycle efficiency, particularly in pre-cooling stages. researchgate.net
Hydrogen LiquefactionComponent in mixed refrigerants (e.g., with N₂, CH₄, C₂H₄, C₃H₈, neon) e3s-conferences.orggoogle.comContributes to pre-cooling the hydrogen feed to cryogenic temperatures. e3s-conferences.orggoogle.com

Adding components like this compound to methane-rich refrigerants has been shown to significantly increase the available cooling duty for processes like cooling natural gas or hydrogen. researchgate.net

Alternative Refrigerants and Low Global Warming Potential Studies

This compound is being explored as an alternative refrigerant, particularly in the context of transitioning away from refrigerants with high global warming potential (GWP). budzar.comdatahorizzonresearch.compurethermal.co.ukepa.govagas.com As a hydrocarbon, this compound has a very low GWP (typically reported as <10 or around 3) and zero ozone depletion potential (ODP), making it an environmentally favorable option. budzar.comdatahorizzonresearch.comepa.govagas.com

This compound (R601a) is considered a natural refrigerant and is suitable for applications requiring high temperatures while maintaining low pressure, such as in certain heat pumps and industrial processes. budzar.compurethermal.co.uk Research is ongoing to fully explore its potential in various refrigeration and heat pump systems. budzar.compurethermal.co.uk

The transition to low-GWP alternatives in domestic and industrial refrigeration is driven by environmental regulations and increasing awareness of climate change. datahorizzonresearch.comepa.gov this compound, alongside other hydrocarbons like propane (B168953) and isobutane (B21531), and newer synthetic refrigerants, is part of the portfolio of low-GWP options being adopted. datahorizzonresearch.comepa.gov

Information on this compound as an alternative refrigerant:

PropertyValue/DescriptionEnvironmental Impact
Refrigerant DesignationR601a agti.combudzar.com
Global Warming PotentialLow (e.g., 3 or <10) budzar.comdatahorizzonresearch.comepa.govagas.comSignificantly lower than traditional HCFCs and HFCs. datahorizzonresearch.comepa.gov
Ozone Depletion PotentialZero budzar.comNo threat to the ozone layer. budzar.com
Application SuitabilityHigh-temperature applications, heat pumps. budzar.compurethermal.co.ukEnvironmentally friendly alternative. budzar.comdatahorizzonresearch.comepa.govagas.com

The development of advanced refrigeration technologies that can operate with this compound as a working fluid is expected to expand its market potential in the refrigeration sector. datahorizzonresearch.com

This compound in Solvent Engineering and Extraction Processes

This compound is widely used as a solvent in various chemical processes, including organic synthesis, separation, and purification. equilex.comfortunebusinessinsights.comjunyuanpetroleumgroup.com Its properties as a non-polar hydrocarbon make it effective for dissolving non-polar substances. junyuanpetroleumgroup.com

Application in Natural Product Extraction and Purification

This compound is commonly employed as a solvent in the extraction and purification of natural products, such as plant oils and botanical ingredients for pharmaceuticals and cosmetics. equilex.comfortunebusinessinsights.com Its ability to dissolve non-polar compounds makes it suitable for isolating desired components from plant matrices. equilex.comfortunebusinessinsights.comjunyuanpetroleumgroup.com

Extraction processes in the natural product industry often rely on solvents to recover valuable compounds. mdpi.com While many traditional solvents are petroleum-based, there is growing interest in finding greener alternatives. mdpi.com this compound, as a hydrocarbon solvent, is utilized in established extraction techniques. equilex.comfortunebusinessinsights.comjunyuanpetroleumgroup.com

The use of this compound in natural product extraction involves dissolving the target compounds from the source material, followed by separation of the solvent from the extracted product. equilex.comfortunebusinessinsights.com The choice of solvent in natural product extraction depends on the polarity of the target compounds and the desired purity of the final product. This compound is effective for extracting relatively non-polar natural products. equilex.comfortunebusinessinsights.comjunyuanpetroleumgroup.com

This compound is also used as a solvent or catalyst carrier in polymerization processes, such as the production of polyethylene (B3416737). junyuanpetroleumgroup.com Its application in purification processes can involve separating this compound from mixtures with other hydrocarbons, often utilizing techniques like rectification-adsorption coupling for high-purity requirements. patsnap.comresearchgate.net

Applications of this compound in solvent engineering and extraction:

Solvent in organic synthesis reactions. junyuanpetroleumgroup.com

Separation and purification of organic substances. junyuanpetroleumgroup.com

Extraction of natural products like plant oils and botanical ingredients. equilex.comfortunebusinessinsights.com

Solvent or catalyst carrier in polymerization processes (e.g., polyethylene production). junyuanpetroleumgroup.com

Deasphalting solvent. junyuanpetroleumgroup.com

Interactive Data Table: Properties and Applications

Property/ApplicationDescriptionRelevant Section(s)
Chemical FormulaC₅H₁₂ chemicalbook.comGeneral
Boiling Point27.8 - 28 °C agti.comjunyuanpetroleumgroup.comjunyuanpetroleumgroup.comCryogenic Systems, Refrigeration, Solvent Engineering
Melting Point-159.77 to -160 °C chemicalbook.comjunyuanpetroleumgroup.comjunyuanpetroleumgroup.comCryogenic Systems, Refrigeration
Density (at 20 °C)0.62 g/cm³ junyuanpetroleumgroup.comjunyuanpetroleumgroup.comCryogenic Systems, Solvent Engineering
Solubility in WaterInsoluble or almost insoluble junyuanpetroleumgroup.comjunyuanpetroleumgroup.comSolvent Engineering
Solubility in Organic SolventsSoluble in most organic solvents (hydrocarbons, ether, esters, aromatics, chlorinated hydrocarbons) junyuanpetroleumgroup.comjunyuanpetroleumgroup.comSolvent Engineering
Global Warming Potential (GWP)Low (e.g., 3 or <10) budzar.comdatahorizzonresearch.comepa.govagas.comRefrigeration Cycle Optimization (Alternative Refrigerants)
Ozone Depletion Potential (ODP)Zero budzar.comRefrigeration Cycle Optimization (Alternative Refrigerants)
Role in Combustion ModelingComponent in surrogate fuels, studied for autoignition kinetics. dtic.milresearchgate.netsciltp.comKinetic Modeling of this compound Combustion in Engines
Use in Cryogenic SystemsComponent in mixed refrigerants for liquefaction, potential hydraulic fluid/pressure medium. researchgate.netresearchgate.netnih.govaip.orgaip.orgairproducts.co.ukagti.come3s-conferences.orggoogle.comCryogenic Systems and Refrigeration Cycle Optimization
Application in Solvent EngineeringSolvent for organic synthesis, extraction, purification, polymerization. equilex.comfortunebusinessinsights.comjunyuanpetroleumgroup.comSolvent Engineering and Extraction Processes
Application in Natural Product Ext.Solvent for extracting plant oils and botanical ingredients. equilex.comfortunebusinessinsights.comSolvent Engineering and Extraction Processes (Application in Natural Product Extraction and Purification)

Use in Chemical Synthesis and Industrial Solvency

This compound serves as a versatile solvent in various chemical processes and industrial applications due to its non-polar nature and low boiling point. gokemi.comfortunebusinessinsights.com Its effectiveness as a solvent is utilized in the extraction and purification of natural products, such as plant oils and waxes. fortunebusinessinsights.comequilex.com It is also employed in the production of cleaning agents. equilex.com In the pharmaceutical industry, this compound's solvency properties are leveraged in the production of pharmaceuticals and the analysis of chemical compounds in laboratories. junyuanpetroleumgroup.comfortunebusinessinsights.com High-purity this compound is particularly valuable in organic synthesis reactions and the separation and purification of organic compounds. junyuanpetroleumgroup.com

This compound's application as a solvent extends to the coatings, adhesives, and inks industries. equilex.com It is also used in the production of various chemical products like plasticizers and resins. equilex.com Its high solvency power allows it to dissolve a wide range of substances, making it a versatile industrial solvent. equilex.com

Supercritical Fluid Extraction Research

Supercritical Fluid Extraction (SFE) is a technique that utilizes a substance above its critical temperature and pressure, where it exhibits properties between a liquid and a gas. ijpsjournal.comredalyc.orgnih.gov While supercritical carbon dioxide (scCO₂) is the most commonly used fluid in SFE due to its low critical point and environmental friendliness, research explores the use of other solvents and co-solvents to enhance the extraction of various compounds. redalyc.orgnih.govmdpi.commdpi.com

The solvation power of a supercritical fluid can be adjusted by varying temperature and pressure, allowing for selective extraction. ijpsjournal.comnih.gov While this compound itself can be a solvent, research in SFE often focuses on using scCO₂ with modifiers or co-solvents to improve the solubility of target compounds, particularly polar ones, which are not effectively dissolved by pure scCO₂. mdpi.commdpi.com Although the provided search results discuss SFE in general and the use of co-solvents like ethanol (B145695) and methanol (B129727) with scCO₂ for extracting natural products and tannins, specific detailed research findings on this compound as the supercritical fluid in extraction were not prominently featured. nih.govmdpi.commdpi.com However, the principle of adjusting solvency through pressure and temperature in the supercritical region is applicable to various fluids, including hydrocarbons like this compound, suggesting potential for research in this area for specific applications. ijpsjournal.com

This compound as a Precursor in Specialty Chemical Synthesis

This compound serves as a crucial building block and precursor in the synthesis of various industrial substances and specialty chemicals. chemicalbook.comjunyuanpetroleumgroup.com

Feedstock for Isoprene (B109036) and Synthetic Rubber Production

A significant application of this compound is its use as a feedstock in the production of isoprene (C₅H₈), a key monomer for synthetic rubber. hercutec-pentane.dechemicalbook.comnih.govmarketresearchfuture.com Isoprene is primarily used in the synthesis of isoprene rubber, which is a synthetic alternative to natural rubber and is largely used in the manufacturing of vehicle tires. nih.goviarc.fr this compound is converted to isoprene through dehydrogenation processes. chemicalbook.comnih.goviarc.fr

One method for producing isoprene from this compound is the two-stage catalytic dehydrogenation process. google.comjunyuanpetroleumgroup.comresearchgate.net This method, industrialized in the former Soviet Union, involves the dehydrogenation of this compound to isoamylenes (a mixture of isopentene isomers), followed by further dehydrogenation of isoamylenes to isoprene. google.comjunyuanpetroleumgroup.comresearchgate.net Catalysts such as chromia-alumina are used in these processes. chemicalbook.comnih.govgoogle.comjunyuanpetroleumgroup.comresearchgate.net While the cracking of naphtha is currently the primary source of isoprene globally, the dehydrogenation of this compound remains a viable production method, particularly in certain regions. nih.govjunyuanpetroleumgroup.com

The production of isoprene rubber from this compound has a historical significance, with commercial-scale production dating back to the 1960s. tatneft.ru

Here is a simplified representation of the two-stage dehydrogenation of this compound to isoprene: Stage 1: this compound (C₅H₁₂) → Isoamylenes (C₅H₁₀) + H₂ Stage 2: Isoamylenes (C₅H₁₀) → Isoprene (C₅H₈) + H₂

Isoprene derived from this compound is also used in the production of styrene-isoprene-styrene (SIS) block polymers, which are utilized as thermoplastic rubbers and adhesives, and in the production of butyl rubber (isobutene-isoprene copolymer). nih.goviarc.fr

Role in Geothermal Power Production

This compound is utilized as a working fluid in Organic Rankine Cycle (ORC) systems for geothermal power generation, particularly with medium-temperature geothermal sources (100–170 °C). mdpi.comjunyuanpetroleumgroup.com In an ORC system, heat from the geothermal fluid is transferred to an organic working fluid, such as this compound, causing it to vaporize. mdpi.com The vapor then expands through a turbine, driving an electrical generator. mdpi.com The working fluid is subsequently condensed and pumped back to the evaporator, completing the cycle. mdpi.com

This compound is a suitable working fluid for ORC systems due to its low boiling point and thermodynamic properties that allow for efficient energy conversion from lower-temperature heat sources compared to water-steam cycles. mdpi.comiieta.org Research has investigated the performance of this compound and mixtures containing this compound (e.g., isobutane/isopentane) as working fluids in ORC systems, evaluating factors such as thermal efficiency and net power output. mdpi.comiieta.orgresearchgate.netrepec.org Studies have shown that ORC systems using this compound can achieve notable thermal efficiencies, and the use of internal heat exchangers can further improve performance. iieta.org

Data on the performance of ORC systems using different working fluids, including this compound, are subject to specific operating conditions such as temperature and pressure. mdpi.comresearchgate.net

Example Data Table (Illustrative based on search findings):

Working Fluid ORC 1st Law Efficiency (%) (Example) Notes
Isobutane 12.97 mdpi.com Highest efficiency in one study mdpi.com
This compound 12.62 mdpi.com Evaluated for performance in ORC mdpi.comiieta.orgresearchgate.netrepec.org
Isohexane 12.56 mdpi.com

Note: The efficiency values presented in the table are example findings from a specific study and can vary based on the ORC system design and operating conditions. mdpi.com

The use of this compound in geothermal power plants contributes to the utilization of renewable energy sources. mdpi.comjunyuanpetroleumgroup.com

Theoretical and Computational Chemistry of Isopentane

Quantum Chemical Calculations of Isopentane (B150273) Molecular Structure and Conformations

Quantum chemical calculations are employed to investigate the molecular structure and various conformations of this compound. These calculations can predict optimized ground geometries, fundamental frequencies, and electronic properties. Density Functional Theory (DFT) is a common methodology used for these purposes. researchgate.netresearchgate.net Studies using DFT have predicted the optimized ground geometry and fundamental frequencies for pentane (B18724) isomers, including this compound. researchgate.net

This compound exists in different conformations due to the rotation around its carbon-carbon single bonds. Quantum chemical methods can be used to enumerate and analyze these conformers, providing insights into their relative stabilities and energy differences. researchgate.netresearchgate.net For instance, calculations have been performed to determine the optimized structures of various this compound conformers. researchgate.net The concept of bond length and bond angle, derived from computational chemistry software, provides immediate insight into the bonding situation within the molecule. ijesm.co.in

Quantum chemical calculations also play a role in understanding the electronic structure and electron momentum density distributions of this compound conformers. aip.org Large-scale one-particle Green's function calculations, using methods like the third-order algebraic-diagrammatic construction [ADC(3)] scheme, can generate theoretical valence ionization spectra. aip.org These computational results, combined with analyses of relative conformer energies, can help predict the outcome of experimental techniques like high-resolution electron momentum spectroscopy. aip.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are extensively used to study the dynamic behavior of this compound in various phases and environments. These simulations track the motion of atoms and molecules over time, providing information on transport properties, rheology, phase transitions, and intermolecular interactions.

MD simulations have been used to investigate the thermodynamic, structural, and dynamic properties of liquid pentane isomers, including this compound, often employing expanded collapsed atomic models that include various potential functions like Lennard-Jones, bond stretching, angle bending, and torsional potentials. koreascience.kr

Self-Diffusivity and Transport Properties in Zeolites and Nanopores

Molecular dynamics simulations have been particularly useful in studying the transport properties of this compound in confined environments such as zeolites and nanopores. These studies often focus on self-diffusivity, which is a measure of how quickly molecules move within a system.

Research has shown that the self-diffusivity of pentane isomers in zeolites like NaY follows a specific order: neopentane (B1206597) > this compound > n-pentane. researchgate.netnih.govdntb.gov.ua This counterintuitive finding, where the branched isomers exhibit higher self-diffusivity than the linear isomer, is attributed to the "levitation effect." researchgate.netnih.govdntb.gov.uaacs.orgresearchgate.netnih.gov The levitation effect suggests that for molecules with cross-sections closer to the pore size, there can be a mutual cancellation of forces that enhances diffusion. researchgate.netacs.orgresearchgate.netnih.gov

MD simulations in one-dimensional channels, such as those in AlPO₄-5 and carbon nanotubes, have also shown that this compound generally has a higher diffusivity than n-pentane. acs.orgresearchgate.netnih.gov This is attributed to the higher cross-section of this compound being closer to the void cross-section, while the flexibility and slower dihedral angle reorientation of n-pentane can decrease its mobility. acs.orgresearchgate.netnih.gov

Data on self-diffusion coefficients of liquid pentane isomers calculated from MD simulations show that values obtained from the Green-Kubo relation are slightly higher than those from Mean Square Displacement (MSD) via the Einstein equation, but they exhibit the same trend with respect to branching. koreascience.kr

Rheological Properties and Shear-Thinning Behavior

Non-equilibrium molecular dynamics (NEMD) simulations are employed to investigate the rheological properties of this compound, particularly its viscosity and shear-thinning behavior under shear flow.

NEMD simulations of liquid pentane isomers have shown that the strain rate dependent viscosity exhibits shear-thinning. tandfonline.com Shear-thinning is a phenomenon where the viscosity of a fluid decreases under increasing shear rate. For this compound, the trend in properties like the square of the radius of gyration and end-to-end distance shows little change with the range of shear rate studied in some simulations. tandfonline.com The alignment angle of branched alkanes like this compound is generally less than that of straight-chain alkanes under shear. tandfonline.com

Newtonian viscosities for liquid pentane isomers, obtained by extrapolating to zero strain rate from NEMD simulations, show that this compound has a lower viscosity than n-pentane but higher than neopentane at 273.15 K. tandfonline.com

Pentane Isomer Newtonian Viscosity (cP) at 273.15 K
n-pentane 0.256
This compound 0.219
Neopentane 0.168

tandfonline.com

Shear-thinning in molecular liquids is often attributed to changes in molecular order, such as the alignment of molecules along the flow direction, which can reduce collisions and decrease viscosity. mdpi.comrsc.orgaps.orgchemrxiv.org For branched molecules, protruding segments may not align completely, contributing to resistance. acs.org

Glass Transition Studies and Structural Evolution in Liquid State

Molecular dynamics and Monte Carlo simulations have been used to study the glass transition and structural evolution of this compound in the liquid and supercooled states. The glass transition is a phenomenon where a liquid cools into an amorphous solid (glass) without crystallizing.

Monte Carlo simulations on liquid this compound, employing realistic interaction potentials, have been performed to study the glass transition. scispace.com These studies can predict features of the glass transition and show how structural properties like coordination number distribution and pair-correlation functions differ between the glassy and liquid states. scispace.com

Simulations have investigated the variation of intermolecular energy with quench temperature to estimate the glass transition temperature (Tg). scispace.com For this compound, a simulated Tg of 84.0 K was found, compared to an experimental value of 65 K. scispace.com The heat capacity of glassy and liquid this compound can also be estimated from these simulations. scispace.com

The structural evolution in the liquid state as it is cooled towards the glass transition can be investigated through the analysis of radial distribution functions and coordination numbers. scispace.com The coordination number of the glass is typically higher than that of the liquid. scispace.com Annealing can significantly affect the properties of the glass. scispace.com

Intermolecular Interactions and Thermodynamic Properties

Molecular dynamics simulations are crucial for understanding the intermolecular interactions in this compound systems and their influence on thermodynamic properties.

Simulations of liquid pentane isomers have shown that intermolecular interactions become weaker as the molecular shape becomes more nearly spherical and the surface area decreases with branching. ijesm.co.inkoreascience.kr This is reflected in the inter C-C Lennard-Jones energy, which becomes less negative as branching increases. koreascience.kr The distances between intermolecular sites are larger as branching increases. koreascience.kr

The thermodynamic properties of liquid this compound, such as pressure and intermolecular energy, can be calculated from MD simulations and compared with experimental data. koreascience.krscispace.com Realistic interaction potentials are essential for accurately predicting these properties. scispace.com

The strength of intermolecular forces, particularly dispersion forces (London forces), is influenced by the shape of the molecule. nscc.ca The more compact shape of this compound, compared to n-pentane, results in a smaller surface area available for intermolecular contact and thus weaker dispersion forces. nscc.ca This difference in intermolecular forces contributes to the lower boiling point of this compound (27 °C) compared to n-pentane (36 °C). nscc.ca

Thermodynamic Modeling of this compound Mixtures and Phase Behavior

Thermodynamic modeling, often utilizing equations of state (EOS) and activity coefficient models, is used to predict the phase behavior of this compound in mixtures. These models are essential for designing and optimizing processes involving this compound.

Equations of State (EOS), such as the Statistical Associating Fluid Theory with Variable Range (SAFT-VR) Mie EOS, simplified cubic plus associating (sCPA) EOS, and PC-SAFT EOS, are employed to model the phase behavior of mixtures containing this compound. researchgate.netacs.org These models incorporate intermolecular interactions to accurately predict thermodynamic properties and vapor-liquid equilibria (VLE). researchgate.netacs.org

Thermodynamic modeling is particularly valuable for predicting the phase behavior of mixtures where experimental data are limited or difficult to obtain. acs.orgresearchgate.net By using a minimum amount of experimental VLE data, models can be used to extrapolate phase behavior to other temperatures and pressures. acs.org

Studies on binary mixtures involving this compound and refrigerants, such as R245fa, have utilized thermodynamic modeling to predict phase behavior, including the presence of azeotropes. acs.org The SAFT-VR model, with adjustable binary interaction parameters (kᵢⱼ), has been shown to correlate experimental data and predict azeotropes in systems like R245fa/isopentane. acs.org

Activity coefficient models, such as the UNIQUAC model, are also used to correlate experimental liquid-liquid equilibrium (LLE) data for ternary mixtures containing this compound, ethanol (B145695), and water. benthamopenarchives.com These models help in understanding the phase separation behavior of such mixtures. benthamopenarchives.com

Thermodynamic modeling can also investigate the solubility of this compound in polymers, which is relevant in processes like gas phase polymerization. researchgate.net The presence of heavier components like this compound in the gas phase can enhance the solubility of lighter components in the polymer phase, a phenomenon known as "cosolubility." researchgate.net

Computational Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)

Computational methods are valuable tools for predicting and interpreting the spectroscopic data of this compound and its complexes. Techniques such as Density Functional Theory (DFT) and semi-empirical methods are commonly used to calculate parameters that can be correlated with experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

For NMR spectroscopy, computational approaches can predict chemical shifts and coupling constants. Studies have utilized QM processing stages, including semi-empirical and DFT methods (e.g., B3LYP/6-31G*), to calculate molecular topology and charges, which are foundational for predicting NMR parameters uq.edu.au. The accuracy of 1H and 13C NMR chemical shift predictions using DFT is influenced by factors such as the chosen exchange-correlation functional, basis set, solvation model, and the consideration of molecular conformers acs.orgspectroscopyasia.com. For molecules with rapidly interconverting conformers, the observed NMR spectrum represents a Boltzmann-weighted average of the individual conformers' spectra acs.org. Computational tools are implemented in various software packages to facilitate these predictions acs.org.

In the realm of IR spectroscopy, computational methods can predict vibrational frequencies and intensities, aiding in the assignment of experimental IR bands arxiv.orgnih.gov. While traditional ab initio methods can be computationally intensive, especially for considering anharmonic effects, newer approaches like machine learning models trained on 3D molecular structures are emerging to predict IR spectra more efficiently and with improved accuracy compared to standard DFT calculations arxiv.orgnih.gov. Computational studies have supported the interpretation of IR spectra for this compound in specific contexts, such as when bound in metal complexes researchgate.netresearchgate.net. For instance, computational studies assisted in identifying the IR bands of CpMn(CO)2(this compound) complexes researchgate.netresearchgate.net.

Computational prediction of mass spectra, particularly electron ionization mass spectrometry (EI-MS), often involves simulating fragmentation pathways and predicting the resulting ion masses and abundances plos.orggalaxyproject.org. While much of the recent effort in this area focuses on larger molecules like peptides, the fundamental principles of fragmentation pattern prediction based on molecular structure and bond dissociation energies are applicable to alkanes like this compound plos.orglibretexts.org. The mass spectrum of 2-methylbutane (this compound) exhibits characteristic peaks resulting from fragmentation, such as prominent peaks at m/z = 43 and 57, corresponding to relatively stable carbocations formed by C-C bond cleavage libretexts.org. Computational methods can help in understanding the energetics and likelihood of different fragmentation pathways, thus aiding in the interpretation of experimental mass spectra plos.orggalaxyproject.org.

Computational studies have also been used in conjunction with experimental techniques to characterize transient species involving this compound. For example, in situ NMR and time-resolved infrared (TRIR) experiments, supported by computational studies, have been used to detect and characterize σ-alkane complexes of manganese with this compound in solution researchgate.netresearchgate.net. These studies identified different isomers of CpMn(CO)2(this compound) based on the site of manganese coordination (methyl or methylene (B1212753) C-H bonds) and determined their lifetimes researchgate.net.

Structure-Reactivity Relationship Modeling for this compound and its Derivatives

Computational chemistry provides powerful tools for investigating the relationship between the structure of this compound and its derivatives and their chemical reactivity. These methods can elucidate reaction mechanisms, calculate reaction rates, and predict the influence of structural modifications on reactivity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used approaches that correlate molecular descriptors (numerical representations of molecular structure) with physicochemical properties or biological activities researchgate.netlew.roscribd.comscispace.comaqa.org.ar. For alkanes like this compound, QSPR has been applied to predict various physical properties based on topological indices derived from their molecular structure researchgate.netscispace.comaqa.org.ar. For instance, studies have used topological indices, such as those derived from the adjacency or detour matrix, to develop models for predicting properties like boiling point, which is related to the degree of branching researchgate.netscispace.comaqa.org.ar. This compound, being a branched isomer of pentane, serves as an example in such QSPR analyses researchgate.netscispace.com. QSPR models have also been developed to predict properties relevant to reactivity, such as minimum ignition energy, with this compound included in the datasets used for model development and validation lew.ro.

Computational methods, particularly DFT and higher-level ab initio methods, are extensively used to study the reaction mechanisms and kinetics of this compound. These studies often involve calculating potential energy surfaces (PES) to identify transition states and determine activation energies for various reactions rsc.orgresearchgate.net. For example, computational studies have investigated the hydrogen abstraction reactions of this compound by radicals like H and CH3, which are crucial steps in combustion and atmospheric chemistry rsc.orgresearchgate.net. Using transition state theory (TST) and canonical variational transition state theory (CVT), with quantum mechanical tunneling corrections, researchers have calculated rate coefficients for abstraction of primary, secondary, and tertiary hydrogen atoms in this compound over a range of temperatures, comparing theoretical results with experimental data researchgate.net. These studies provide insights into the site selectivity of radical attack based on the stability of the resulting isopentyl radical isomers rsc.orgresearchgate.net. The enthalpies of formation for these radical products have also been computationally determined researchgate.net.

Molecular dynamics simulations, often employing reactive force fields like ReaxFF, are used to study complex processes such as the pyrolysis and combustion of this compound researchgate.net. These simulations can provide detailed information about the elementary reactions occurring and the formation of various products under different conditions, contributing to the development and validation of detailed chemical kinetic mechanisms researchgate.netdtic.mil. DFT calculations are frequently used to calculate energy barriers for key reactions identified in these mechanisms, such as C-H and C-C bond cleavage and hydrogen abstraction reactions researchgate.net.

Structure-reactivity relationships for this compound derivatives have also been explored computationally. Comparisons of the reactivity of this compound with its functionalized derivatives, such as isopentanol or isopentyl nitrate (B79036), towards reactions with species like the OH radical highlight the impact of substituents on reaction rates and mechanisms acs.orgcopernicus.org. Computational studies can help explain the observed differences in reactivity based on electronic effects (e.g., the electron-withdrawing nature of the nitrate group) and steric factors copernicus.org. Understanding these structure-reactivity relationships through computational modeling is essential for predicting the behavior of this compound and its derivatives in various chemical environments and processes, including atmospheric chemistry and combustion rsc.orgdtic.milacs.orgcopernicus.org.

Environmental Chemistry and Atmospheric Research of Isopentane

Atmospheric Oxidation and Degradation Pathways of Isopentane (B150273)

The atmospheric degradation of this compound is predominantly driven by its reaction with the hydroxyl radical (OH). This reaction initiates a series of steps leading to the formation of various oxidation products.

Reaction with Hydroxyl Radicals (OH)

The hydroxyl radical (OH) is the most important oxidant in the troposphere, responsible for initiating the degradation of most volatile organic compounds (VOCs), including alkanes like this compound. harvard.educopernicus.org The reaction between OH and this compound involves the abstraction of a hydrogen atom from the this compound molecule, leading to the formation of a carbon-centered radical and water. The rate constant for this reaction is crucial for determining the atmospheric lifetime of this compound.

Studies have reported varying rate constants for the reaction of OH with this compound at 300 K. One study reported a rate constant of 3.78 x 10⁻¹² cm³/molecule·s at atmospheric pressure and 300 ± 1 K. acs.org Another study provided a rate constant of 3.90 x 10⁻¹² cm³/molecule·s with OH radicals in summer daylight, resulting in an estimated atmospheric lifetime of 36 hours. chemicalbook.com A rate constant of 2.0 ± 0.4 x 10⁻⁹ M⁻¹ s⁻¹ (which can be converted to cm³/molecule·s) was also reported based on relative rate studies. researchgate.net The atmospheric lifetime of alkanes due to reaction with OH radicals can be estimated using the formula: τalkane = 1 / (kalkane+OH * [OH]), where τalkane is the atmospheric lifetime, kalkane+OH is the rate coefficient, and [OH] is the atmospheric concentration of hydroxyl radicals. copernicus.org Using a typical tropospheric OH concentration of 1 x 10⁶ molec. cm⁻³, the atmospheric lifetimes of C₃-C₁₁ alkanes reacting with OH radicals are typically between 1 and 11 days. copernicus.org

The abstraction of a hydrogen atom by the OH radical can occur at different positions on the this compound molecule, leading to the formation of different isopentyl radicals. The branching ratios for abstraction at primary, secondary, and tertiary C-H bonds influence the subsequent reaction pathways and the distribution of oxidation products. For alkanes, revised rate constants for the reaction of OH radicals per primary, secondary, and tertiary C-H bond have been obtained, which can be used to calculate rate constants for alkanes where data is limited. acs.orgresearchgate.net

Formation of Organic Peroxy Radicals (RO2)

Once a carbon-centered radical is formed from the reaction of this compound with OH, it rapidly reacts with atmospheric oxygen (O₂) to form an organic peroxy radical (RO₂). acs.orgmit.edu Organic peroxy radicals are key intermediates in the oxidation of organic compounds in the atmosphere. acs.orgmit.edu Due to their relative stability, RO₂ radicals can accumulate and undergo various competing degradation pathways. acs.orgmit.edu

The structure of the isopentyl radical dictates the structure of the resulting isopentyl peroxy radical. Different isopentyl radicals can be formed depending on which hydrogen atom was abstracted by OH. These different RO₂ isomers can then react further through various channels, including reactions with nitrogen monoxide (NO), hydroperoxy radicals (HO₂), or undergo unimolecular isomerization. acs.orgmit.edu

Role of NOx Levels in Oxidation Chemistry

Nitrogen oxides (NOx, which consist of NO and NO₂) play a significant role in the atmospheric oxidation chemistry of VOCs, including this compound. actris.eu The fate of organic peroxy radicals (RO₂) is strongly influenced by the concentration of NO. acs.orgmit.edu

Under high-NOx conditions, RO₂ radicals primarily react with NO to form alkoxy radicals (RO) and nitrogen dioxide (NO₂). acs.orgmit.edu The alkoxy radicals are typically highly reactive and undergo further reactions, such as decomposition or reaction with O₂, leading to the formation of smaller oxygenated products like aldehydes and ketones. This pathway can also lead to the formation of organic nitrates. chemicalbook.comresearchgate.net The reaction of NO with RO₂ is a key step in the formation of ozone in polluted environments. umich.edu

Under low-NOx conditions, the reaction of RO₂ with HO₂ becomes more significant, leading to the formation of organic hydroperoxides (ROOH). acs.orgmit.edu RO₂ can also react with other RO₂ radicals. These low-NOx pathways can lead to the formation of less volatile, more oxygenated products, which are important for secondary organic aerosol formation. mit.edu The level of NOx can influence the branching ratios of RO₂ reactions, thereby affecting the distribution of oxidation products and the potential for SOA formation. mit.edud-nb.info

Formation of Secondary Organic Aerosols (SOA) from this compound Precursors

Secondary organic aerosols (SOA) are formed in the atmosphere through the gas-to-particle conversion of oxidation products of volatile organic compounds (VOCs). copernicus.org While isoprene (B109036) (2-methyl-1,3-butadiene), an alkene isomer of pentane (B18724), is a well-established precursor to SOA, the potential for this compound to form SOA is also a subject of atmospheric research. mit.edumdpi.comcopernicus.org Alkanes, including this compound, can undergo oxidation pathways that lead to the formation of semi-volatile and low-volatility organic compounds that can partition into the aerosol phase. acs.org

Mechanisms of SOA Formation via Photooxidation

SOA formation from VOCs like this compound occurs through photooxidation, which is initiated by reactions with atmospheric oxidants like OH radicals in the presence of sunlight. actris.euaaqr.org The oxidation of this compound leads to the formation of various oxygenated products. Some of these products may have sufficiently low volatility to condense onto pre-existing aerosol particles or to form new particles through nucleation.

The mechanisms of SOA formation involve complex gas-phase and particle-phase processes. Gas-phase oxidation of this compound yields products such as aldehydes, ketones, alcohols, and organic nitrates. chemicalbook.com These first-generation products can undergo further oxidation, leading to the formation of more highly oxygenated molecules (HOMs). acs.orgnih.gov HOMs are generally less volatile and can contribute significantly to SOA formation. nih.gov

Particle-phase reactions, such as oligomerization and acid-catalyzed reactions, can also play a crucial role in SOA formation, particularly from the semi-volatile oxidation products. d-nb.info The reactive uptake of gas-phase species into the aerosol phase is another important mechanism.

Influence of Humidity and Acidity on SOA Yields

The yield of SOA from the oxidation of VOCs can be influenced by atmospheric conditions such as relative humidity and aerosol acidity. Studies on isoprene SOA formation, which shares some mechanistic similarities with alkane SOA formation due to the involvement of similar oxidation processes, have shown a dependence on these factors. d-nb.infomdpi.comcopernicus.orgnih.govaaqr.org

Increased aerosol acidity has been shown to enhance SOA yields from the photooxidation of some VOCs, including isoprene precursors. d-nb.infocopernicus.org Acid-catalyzed reactions in the particle phase can facilitate the formation of higher molecular weight, lower volatility compounds that contribute to SOA mass. d-nb.infocopernicus.org

The influence of relative humidity on SOA yields is more complex and can vary depending on the specific VOC and aerosol composition. For isoprene SOA, some studies have shown a decrease in SOA yield with increasing humidity, particularly under acidic conditions, possibly due to the dilution of aerosol acidity or changes in partitioning. mdpi.comcopernicus.orgnih.govaaqr.org However, other studies have suggested a more modest effect or even an increase in certain products with increasing RH. copernicus.org While specific detailed studies on the influence of humidity and acidity solely on this compound SOA yields are less prevalent in the provided search results compared to isoprene, the general principles observed for other VOCs suggest that these factors are likely to influence this compound SOA formation as well.

Here is a summary of some rate constants for the reaction of OH with this compound from the search results:

ReactantsTemperature (K)Pressure (atm)Rate Constant (cm³/molecule·s)Reference
OH + this compound300 ± 113.78 x 10⁻¹² acs.org
OH + 2-methylbutaneSummer daylightAtmospheric3.90 x 10⁻¹² chemicalbook.com
OH + this compound298 ± 2Atmospheric2.0 x 10⁻⁹ M⁻¹ s⁻¹ (approx. 3.3 x 10⁻¹² cm³/molecule·s) researchgate.net

Note: The conversion from M⁻¹ s⁻¹ to cm³/molecule·s uses Avogadro's number (6.022 x 10²³ molecule/mol) and the conversion from L to cm³ (1000 cm³/L).

Molecular Characterization and Speciation of this compound-derived SOA

While extensive research exists on SOA formation from isoprene, a biogenic isomer of pentane, specific studies focusing solely on the molecular characterization and speciation of SOA directly derived from this compound (an anthropogenic alkane) are less commonly detailed in the provided search results compared to isoprene-derived SOA researchgate.netmdpi.comcopernicus.org. Isoprene oxidation products leading to SOA include compounds with molecular weights ranging from 154 to 334, such as 2-methyltetrols, 2-methylglyceric acid, and organosulfates copernicus.orgcopernicus.org. Oligomerization is an important pathway for SOA formation from isoprene oxidation, with the nature of oligomers depending on NOx levels nih.gov. Acidic conditions and the presence of sulfuric acid can enhance SOA formation from isoprene by forming nonvolatile products like organosulfates mdpi.com. Techniques like gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry, and electrospray ionization-mass spectrometry are used to study the composition of SOA nih.gov.

Based on the information available, while the general principles of alkane oxidation and subsequent SOA formation apply to this compound, detailed molecular characterization studies specifically for this compound-derived SOA, comparable to those for isoprene, are not prominently featured in the provided snippets mdpi.comcopernicus.orgcopernicus.orgnih.gov. However, the oxidation of C3-C5 alkanes, including this compound, contributes to the formation of oxygenated compounds like acetone (B3395972) and acetaldehyde (B116499) in the atmosphere copernicus.org.

This compound Emissions and Atmospheric Budgets

This compound is a component of the atmospheric budget of C3-C5 alkanes and contributes to the formation of oxygenated compounds like acetone and acetaldehyde through atmospheric oxidation, primarily by reaction with OH radicals copernicus.orgpsu.edu. Global emission estimates for this compound are around 5.0 Tg C yr⁻¹ psu.eduresearchgate.netpsu.edu.

Volatile Organic Compound (VOC) Emissions

This compound is classified as a volatile organic compound (VOC) nih.gov. It is a significant component of gasoline and is released into the environment through the manufacture, use, and disposal of products associated with gasoline and petroleum ohio.gov. Automotive exhaust and evaporative emissions from vehicles and fueling stations are important anthropogenic sources of this compound in the atmosphere ohio.govcopernicus.orgpublish.csiro.au. Industrial processes and solvent use also contribute to this compound emissions mdpi.comnih.govnih.gov. In some urban areas, this compound has been identified as a major component of anthropogenic VOC emissions nih.govcopernicus.org. While biogenic sources of C3-C5 isoalkanes appear to be negligibly small in the context of global atmospheric budgets, some studies have identified this compound among the dominant species in "other VOCs" emitted by certain plant species, although isoprene and pinenes are typically the dominant biogenic VOCs psu.educopernicus.org.

Data on the top 10 anthropogenic VOC emissions in the BTH region in 2015 showed this compound with annual emissions of 91.1 Gg copernicus.org. In another study focusing on a typical industrialized area in China in 2020, this compound (listed as i-pentane) was among the top 10 emitted VOCs with annual emissions of 60.2 × 10⁻³ Gg mdpi.com.

Here is a table summarizing some reported anthropogenic emission sources and their contribution to this compound emissions:

Source CategoryContribution to this compound Emissions (Example Data)Reference
Mobile sources (Vehicle)64.9% (in a specific industrialized area) mdpi.com
Storage and Transportation13.0% (in a specific industrialized area) mdpi.com
Vehicle ExhaustImportant source ohio.govcopernicus.org
Gasoline EvaporationImportant source publish.csiro.aunih.gov
Industrial ProcessesContributor mdpi.comnih.gov
Solvent UseContributor nih.gov
Waste Treatment SourcesCharacteristic species (this compound, n-butane, n-pentane) mdpi.com

Contribution to Tropospheric Ozone Formation

This compound, as a VOC, contributes to the formation of ground-level ozone (tropospheric ozone) through photochemical reactions in the presence of nitrogen oxides (NOx) and sunlight fishersci.co.ukfluorocarbons.org. The potential of a VOC to form ozone is often assessed using the Photochemical Ozone Creation Potential (POCP) scale tandfonline.comfluorocarbons.org. While alkenes are generally considered the most potent ozone producers, higher alkanes like this compound also generate ozone efficiently on a multi-day scale tandfonline.comfluorocarbons.org. Studies have indicated that this compound can be a significant potential source contributing to ozone formation potential in urban areas, particularly from vehicular emissions mdpi.comnih.gov. Controlling emissions of VOCs, including this compound, is considered an effective strategy for reducing regional ozone increment defra.gov.uk.

Bioremediation and Biodegradation Studies of this compound

Information specifically on the bioremediation and biodegradation studies of this compound is limited in the provided search results. One snippet mentions that this compound is not soluble in water and floats on water, and while it can be absorbed by soils, it will quickly volatilize and be released as soil vapors when in contact with air ohio.gov. Another snippet, in the context of acetone's atmospheric budget, states that biogenic sources of C3-C5 isoalkanes appear to be negligibly small psu.edu. This suggests that natural biodegradation in the environment might not be a primary removal mechanism compared to atmospheric oxidation. However, the extent and specifics of microbial biodegradation of this compound in various environmental matrices are not detailed in these results.

Advanced Analytical Methodologies and Characterization Techniques in Isopentane Research

Development of Hyphenated Chromatographic Techniques for Complex Mixtures Containing Isopentane (B150273)

The analysis of complex mixtures containing this compound, such as petrochemical samples or reaction products, often necessitates the use of hyphenated chromatographic techniques. These techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic or other detectors.

Multidimensional gas chromatography (GCxGC) is a powerful hyphenated technique particularly useful for resolving complex hydrocarbon mixtures like petroleum products, which contain isoparaffins such as this compound, alongside paraffins, olefins, naphthenes, and aromatics (PIONA). researchgate.net GCxGC utilizes two different capillary columns in series with distinct separation characteristics, connected by a modulator that transfers effluent from the first column to the second. researchgate.net This comprehensive approach subjects all mixture components to two different separation mechanisms, significantly enhancing resolution compared to traditional one-dimensional gas chromatography. researchgate.net This improved resolving power allows for a more detailed characterization of complex samples and facilitates the detection, identification, and quantification of individual compounds and compound classes, including this compound within the isoparaffin fraction. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is another widely used hyphenated technique for analyzing complex mixtures containing this compound. google.comresearchgate.net GC separates the components of the mixture, and the eluting compounds are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. This combination is valuable for both qualitative and quantitative analysis of various organic compounds, including hydrocarbons like this compound, in diverse matrices such as environmental samples or reaction products. google.comresearchgate.nethzdr.de For instance, GC-MS has been employed in the analysis of samples from alkylation processes where this compound is a product. google.com

Other hyphenated techniques involving liquid chromatography, such as LC-MS, LC-NMR, and LC-FTIR, are also utilized in chemical analysis, particularly for less volatile or thermally labile compounds ijsrtjournal.comchemijournal.com. While this compound is highly volatile and typically analyzed by GC-based methods, the principles of hyphenation are broadly applicable to complex mixture analysis across different fields of chemistry.

Advanced Spectroscopic Methods in Mechanistic and Kinetic Studies

Spectroscopic methods play a crucial role in understanding the mechanisms and kinetics of reactions involving this compound or in which this compound serves as a medium. These techniques provide insights into the formation and transformation of transient species and reaction pathways.

Rapid freeze-quench (RFQ) is a technique frequently coupled with spectroscopic methods, particularly electron paramagnetic resonance (EPR) spectroscopy, to study fast reactions and trap transient paramagnetic intermediates. mit.edud-nb.inforesearchgate.net In RFQ, reactants are rapidly mixed and then sprayed into a cryogenic medium, such as liquid this compound cooled to approximately -140°C, to quickly halt the reaction. mit.edud-nb.info The resulting frozen sample can then be analyzed by EPR spectroscopy to characterize paramagnetic species involved in the reaction mechanism. mit.edud-nb.info this compound's low melting point makes it a suitable cryo-medium for achieving the rapid freezing rates necessary to trap short-lived intermediates. d-nb.inforesearchgate.net This approach has been applied in studying the mechanisms of enzymatic reactions and other chemical processes. mit.edud-nb.infoukri.org

Beyond EPR, RFQ can be combined with other spectroscopic techniques like Mössbauer spectroscopy and X-ray absorption spectroscopy to gain complementary structural and electronic information about reaction intermediates that may or may not be EPR-active. d-nb.info Stopped-flow visible absorption spectroscopy is another method used in kinetic studies, allowing for the monitoring of reactions that produce or consume chromophoric species on a millisecond timescale. mit.edu

Applications of Gas Chromatography (GC) in Reaction Product Analysis

Gas chromatography is a fundamental tool for analyzing the products of reactions involving this compound or its formation. By separating and quantifying the various components in a reaction mixture, GC helps in determining reaction yields, selectivities, and identifying byproducts.

In studies on the pyrolysis and oxidation of this compound, GC has been used to measure the mole fractions of reactants, intermediates, and products, including various C1-C6 hydrocarbons, CO, CO₂, and methanol (B129727). researchgate.net This data is essential for developing and validating kinetic models of these complex reactions. researchgate.net The analysis of reaction products from the alkylation of amylenes by isobutane (B21531), which yields this compound, also commonly employs gas chromatography, often coupled with mass spectrometry for confirmation of peak identity. google.com

GC methods are also developed for the specific quantification of this compound in various products, such as cosmetic formulations. iosrjournals.org These methods emphasize simplicity, specificity, precision, linearity, accuracy, robustness, and ruggedness to ensure reliable analysis of this compound content in consumer goods. iosrjournals.org

Mass Spectrometry (MS) in Atmospheric Studies and Trace Analysis

Mass spectrometry, particularly when coupled with chromatographic separation, is indispensable for the trace analysis of this compound in the atmosphere and other complex matrices. Its high sensitivity and selectivity enable the detection and quantification of this compound at very low concentrations.

In atmospheric studies, techniques like proton-transfer-reaction mass spectrometry (PTR-MS) and NO⁺ chemical ionization mass spectrometry (NO⁺ CIMS) are used for the online, real-time measurement of volatile organic compounds (VOCs), including this compound. researchgate.netcopernicus.org NO⁺ CIMS has demonstrated the capability for compound-specific and sensitive detection of certain branched alkanes, such as this compound, in trace amounts in urban air. researchgate.netcopernicus.org GC-MS is also a standard method for determining VOC concentrations in the atmosphere and for monitoring airborne substances in workplace environments, although it typically involves sample collection and off-line analysis, offering lower temporal resolution compared to direct MS methods. researchgate.netriurbans.eu

High-resolution mass spectrometry (HRMS) offers enhanced capabilities for trace analysis and impurity profiling by providing precise mass data that can help differentiate compounds with similar nominal masses, including isomers. sterlingpharmasolutions.com This is particularly valuable when analyzing complex samples where this compound might be present alongside other hydrocarbons or potential impurities.

On-line Monitoring and Process Analytical Technology (PAT) in this compound Processes

On-line monitoring and Process Analytical Technology (PAT) are increasingly applied in chemical processes involving this compound to ensure real-time control, optimize efficiency, and maintain product quality. PAT involves the use of analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real time or near real time. mt.comamericanpharmaceuticalreview.com

While specific examples of PAT directly applied to large-scale this compound production processes were not prominently detailed in the search results, the principles and tools of PAT are highly relevant. On-line spectroscopic methods, such as mass spectrometry, UV-Vis spectroscopy, FTIR, and Raman spectroscopy, are common PAT tools used for real-time monitoring of chemical reactions and processes. americanpharmaceuticalreview.comsigmaaldrich.comamericanpharmaceuticalreview.comresearchgate.net These techniques can provide continuous information on the composition of reaction mixtures, the progress of reactions, and the concentration of key components like reactants, products, and byproducts, potentially including this compound if it is involved in the process. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

The implementation of PAT allows for immediate adjustments to process parameters based on real-time data, leading to improved process understanding, increased efficiency, reduced waste, and enhanced product consistency. mt.comamericanpharmaceuticalreview.com This is particularly important in industrial settings where this compound is produced or used as a component in fuel blending or other applications.

Development of High-Resolution Analytical Methods for Trace Analysis and Isomer Differentiation

The ability to differentiate this compound from its structural isomers (n-pentane and neopentane) and other closely related hydrocarbons is crucial in many analytical applications, especially in trace analysis and detailed mixture characterization. High-resolution analytical methods are essential for achieving this separation and identification.

High-resolution gas chromatography, particularly capillary GC with highly selective stationary phases, is a primary technique for separating hydrocarbon isomers. vurup.sk The careful selection of column stationary phases, such as liquid crystalline phases, can enhance the separation of positional and cis-trans isomers, which often have very similar boiling points and traditional GC retention times. vurup.sk While mass spectrometry can provide valuable structural information, the mass spectra of isomers can be quite similar, making chromatographic separation based on subtle differences in physicochemical properties critical for their differentiation. sterlingpharmasolutions.comvurup.sk Retention index systems in GC, which are based on the retention times of compounds relative to a series of standards, are important for the identification of hydrocarbon isomers. vurup.sk

Future Directions and Emerging Research Areas

Sustainable Production and Utilization Strategies for Isopentane (B150273)

The drive towards sustainability is a major force shaping the future of this compound production and utilization. Continuous innovation in production processes aims to achieve cost-effective and sustainable manufacturing. Techniques such as catalytic isomerization and optimized fractionation of natural gas liquids (NGLs) are being refined to improve yields and reduce costs. datavagyanik.com For instance, leveraging shale gas as a low-cost feedstock is enhancing this compound output in some regions. datavagyanik.com Over 70% of U.S. This compound production in 2024 is expected to be derived from NGLs via advanced fractionation. datavagyanik.com

Environmental regulations and corporate sustainability initiatives are also playing a pivotal role. datavagyanik.com this compound's favorable environmental profile, with an Ozone Depletion Potential (ODP) of zero and a low Global Warming Potential (GWP) of less than 20, makes it a strategic alternative in various applications, particularly in insulation and refrigeration. datavagyanik.comhercutec-pentane.dehaltermann-carless.com The transition to low-impact chemicals across industries is driving the adoption of this compound. datavagyanik.com

Sustainable utilization extends to its role as a blowing agent in energy-efficient insulation, aligning with green building standards. imarcgroup.comhaltermann-carless.com Research into alternative refrigerants is also fueling demand due to this compound's low GWP. imarcgroup.comebi.ac.uk Its use in geothermal plants as a process medium for converting heat from the ground into heating energy for buildings in a heat pump is another sustainable application. haltermann-carless.com Furthermore, this compound is being explored as a potential renewable fuel and solvent, offering opportunities to lower greenhouse gas emissions compared to conventional fossil fuels. marketresearchfuture.com

Integration of this compound in Advanced Materials Science and Engineering

This compound's unique properties make it valuable in the development and production of advanced materials. Its primary role as a blowing agent is crucial in the manufacturing of foams and insulation materials, contributing to energy-efficient solutions in construction and appliances. imarcgroup.commarketresearchfuture.comfortunebusinessinsights.comdatahorizzonresearch.com It is extensively utilized in the production of polystyrene foam, polyurethane foam, and other foam products, enhancing their insulation efficiency. fortunebusinessinsights.comdatahorizzonresearch.com This application is particularly important in the refrigeration, construction, and packaging industries. fortunebusinessinsights.com

In the production of polyurethane (PU) foam, this compound is often used in combination with cyclopentane (B165970). haltermann-carless.com While cyclopentane provides better insulating effect, this compound evaporates more easily, contributing to the optimal formation of the cell structure. haltermann-carless.com This synergy highlights the potential for optimizing material properties through the strategic integration of this compound.

Application of Machine Learning and Artificial Intelligence in this compound Chemistry Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical discovery and research, including the study of this compound. thegradient.pub These computational approaches can accelerate various aspects of this compound chemistry research, from predicting reaction outcomes to optimizing synthesis parameters. thegradient.pub

Predictive Modeling of Reaction Outcomes

ML models are being developed to predict molecular properties and reaction outcomes. thegradient.pub For instance, neural networks are being trained to learn reactive potential energy surfaces (PESs) for reactions involving this compound, such as hydrogen abstraction reactions. ethz.charxiv.orgrsc.org This allows for the prediction of reaction pathways and the estimation of rate parameters, which can be difficult to obtain experimentally. rsc.orgrsc.org Theoretical calculations provide necessary tools for predicting reaction pathways and estimating rate parameters. rsc.org Studies have evaluated and compared hydrogen extraction reactions of this compound molecules and ions using computational methods. rsc.orgrsc.org

Predictive modeling can help understand the structure selectivity of different reactions and compare mechanisms. rsc.orgrsc.org This is particularly valuable for complex systems or reactions that are challenging to study experimentally. rsc.org

Optimization of Synthesis and Process Parameters

AI and ML can be used to optimize chemical synthesis and process parameters for this compound production and its use in various applications. By analyzing large datasets from experiments and simulations, ML algorithms can identify optimal conditions to maximize yield, minimize energy consumption, or tailor material properties. thegradient.pub

While specific examples for this compound optimization using AI/ML in synthesis parameters were not extensively detailed in the search results, the general application of these techniques in optimizing chemical processes and material properties, such as in polyurethane foam morphology and thermal properties, suggests a clear future direction for this compound research. mdpi.com The analysis of this compound usage in industrial processes, such as in High-Density Polyethylene (B3416737) (HDPE) production, has already led to optimization efforts resulting in reduced consumption and emissions. equate.com AI and ML can further enhance such optimization by identifying non-obvious correlations and predicting the impact of parameter changes.

Interdisciplinary Approaches to this compound Research for Global Challenges (e.g., climate change, energy efficiency)

Addressing global challenges like climate change and energy efficiency requires interdisciplinary collaboration, and this compound research is contributing to these efforts. santannapisa.itnih.govnifu.noecehh.org this compound's role as a blowing agent with low GWP in insulation materials directly contributes to energy efficiency in buildings and appliances, thereby mitigating climate change impacts. datavagyanik.comhaltermann-carless.comimarcgroup.comhaltermann-carless.comdatahorizzonresearch.com The increasing focus on energy conservation and sustainability in buildings is driving the demand for insulation materials utilizing this compound. datahorizzonresearch.commarkwideresearch.com

Its application as a refrigerant with low environmental impact is another area where this compound contributes to climate change mitigation by providing a more sustainable alternative to high-GWP refrigerants. datavagyanik.comimarcgroup.comebi.ac.ukdatahorizzonresearch.com European Union F-Gas regulations, for example, are encouraging the shift towards hydrocarbon-based refrigerants like this compound. datavagyanik.com

Furthermore, this compound is being explored as a working fluid in organic Rankine cycles (ORCs) for converting low-grade thermal energy from renewable sources like solar and geothermal into electrical energy. researchgate.netcore.ac.uk Research is evaluating the performance of this compound and its mixtures in ORC systems to improve efficiency and overcome limitations of pure working fluids, such as flammability. researchgate.net This highlights an interdisciplinary approach combining chemistry, engineering, and renewable energy technologies.

The development of surrogate fuels containing this compound to replicate the properties of real gasoline is another example of interdisciplinary research involving chemistry and automotive engineering, aiming to improve engine performance and reduce emissions. imarcgroup.comresearchgate.net

Exploration of Novel Applications and Niche Markets

Future research is also focused on exploring novel applications and niche markets for this compound beyond its traditional uses. While its primary applications are as a blowing agent and solvent, its unique properties lend themselves to diverse possibilities. marketresearchfuture.comfortunebusinessinsights.com

This compound is used in laboratories in cooling baths to maintain low temperatures for experiments. imarcgroup.comebi.ac.ukchemicalbook.comgokemi.com It is also a component in aerosol propellants. imarcgroup.commarketresearchfuture.combusinessresearchinsights.comchemicalbook.com The solvent segment is gaining attention in pharmaceuticals and agrochemicals, where its controlled volatility and solvency are essential for applications like herbal extraction and R&D labs. datavagyanik.com this compound is used to extract flavors and bioactives from natural ingredients in the food and beverage industry. datavagyanik.com With the growth of the organic food market, the need for clean-label extraction technologies using solvents like this compound is increasing. datavagyanik.com

Emerging opportunities include its use in personal care products like shaving gels and shower gels, where its evaporation due to body temperature creates fine foam. hercutec-pentane.dehaltermann-carless.comresearchgate.net High-purity, aromatics-free this compound is used in these cosmetic applications. haltermann-carless.comhaltermann-carless.com

The continuous search for improved performance and sustainability is expected to uncover further niche applications for this compound in various sectors. marketresearchfuture.com The versatility of this compound and its blends allows for adaptation to diverse industrial needs. businessresearchinsights.com

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing and characterizing high-purity isopentane in laboratory settings?

  • Methodological Answer : High-purity this compound can be synthesized via catalytic isomerization of n-pentane using acid catalysts (e.g., AlCl₃). Characterization involves gas chromatography (GC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) to validate thermal properties. Ensure rigorous distillation to remove branched alkane impurities like neopentane .

Q. How do structural differences between this compound and its isomers influence their thermodynamic properties in phase-change studies?

  • Methodological Answer : this compound’s linear branching (2-methylbutane) reduces molecular symmetry compared to neopentane, leading to lower boiling points (-29.9°C vs. 9.5°C) and higher volatility. Use quantum mechanical calculations (e.g., density functional theory) to model intermolecular forces and validate with experimental vapor-liquid equilibrium (VLE) data .

Q. What standardized protocols exist for assessing this compound’s environmental toxicity and biodegradability in aquatic ecosystems?

  • Methodological Answer : Follow OECD Test Guidelines 301 for biodegradability (71.43% degradation in 28 days, indicating readiness). For toxicity, conduct acute exposure tests on Daphnia magna (EC₅₀ = 2.3 mg/L/48h) and Pimephales promelas (LC₅₀ = 12.8 mg/L/96h) using QSAR modeling to predict ecological risks .

Advanced Research Questions

Q. How can discrepancies in positron scattering cross-sections for this compound be resolved between experimental measurements and theoretical models (e.g., IAM-SCAR)?

  • Methodological Answer : Discrepancies arise from approximations in modeling rotational excitations and electronic transitions. Refine the Independent Atom Model with Screening and Corrected Overlap (IAM-SCAR) by incorporating ab initio calculations for electron density distributions. Validate using high-resolution momentum transfer experiments at energies <50 eV .

Q. What experimental and computational strategies address the lack of thermal conductivity data for this compound in geothermal binary cycle applications?

  • Methodological Answer : Use three-parameter corresponding states correlations (e.g., University of Oklahoma’s generalized model) to estimate thermal conductivity under high-temperature/pressure conditions. Validate via transient hot-wire measurements in simulated geothermal environments (error margin ≤5%) .

Q. How does the addition of this compound to refrigerants like R245fa affect heat transfer efficiency in partially vs. fully active boiling surfaces?

  • Methodological Answer : Mixtures with 0.5% this compound enhance heat flux by 11% in fully active surfaces but up to 50% in partially active ones due to reduced surface tension. Use high-speed imaging to analyze bubble dynamics and validate with modified Kandlikar correlation for nucleate boiling .

Q. What mechanisms explain the contradictory reactivity trends of this compound in halogenation vs. dehydrogenation reactions under varying catalytic conditions?

  • Methodological Answer : Halogenation favors tertiary C-H bonds (lower activation energy), while dehydrogenation requires Pt/Al₂O₃ catalysts to stabilize transition states. Employ in-situ FTIR spectroscopy and kinetic Monte Carlo simulations to map reaction pathways .

Data Contradiction and Validation Questions

Q. How can researchers reconcile conflicting data on this compound’s enthalpy of vaporization across different experimental setups?

  • Methodological Answer : Discrepancies often stem from impurities or pressure calibration errors. Use NIST-referenced isothermal calorimetry with ultra-high-purity samples (>99.9%) and cross-check with Clausius-Clapeyron equation-derived values from VLE data .

Q. What statistical approaches are recommended for analyzing variability in this compound’s biodegradation rates across soil types?

  • Methodological Answer : Apply multivariate ANOVA to isolate factors like organic carbon content and microbial activity. Pair with ¹³C-labeled this compound tracer studies to quantify metabolic pathways in different soil matrices .

Tables for Key Properties

Property Value Method Reference
Boiling Point-29.9°CASTM D86 Distillation
LC₅₀ (Fathead Minnow)12.8 mg/L (96h)OECD Test 203
Thermal Conductivity (Est.)0.013 W/m·K @ 200°C, 2 MPaCorresponding States Correlation
Heat Flux Enhancement+50% (Partial Boiling Surface)High-Speed Boiling Imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.